molecular formula C8H9BrF2N2O B13241772 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL

3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL

Cat. No.: B13241772
M. Wt: 267.07 g/mol
InChI Key: YJIWRVREEDTGCH-UHFFFAOYSA-N
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Description

3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol ( 1337088-79-5) is a specialized organic compound with a molecular formula of C8H9BrF2N2O and a molecular weight of 267.07 g/mol . This bromopyridine derivative is characterized by a propan-1-ol backbone that is functionalized with both a 5-bromopyridin-3-yl group and an amino group at the 3-position, alongside two fluorine atoms at the 2-position, a feature often associated with modulating the compound's metabolic stability and binding affinity in active pharmaceutical ingredients (APIs) . The presence of both bromine and nitrogen in the heteroaromatic ring makes it a valuable scaffold for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are pivotal in medicinal chemistry for creating diverse compound libraries. While specific biological data for this exact molecule is not publicly available, its structure is indicative of compounds used in advanced pharmaceutical research. Structurally similar amino alcohols are frequently employed as key intermediates in the synthesis of potential therapeutic agents . For instance, related compounds featuring bromopyridine and difluoropropanol motifs are investigated in the development of targeted therapies, including estrogen receptor modulators and CDK inhibitors for oncology research . Researchers can utilize this chemical as a versatile building block to develop novel molecules for probing biological mechanisms or as a precursor in multi-step synthetic routes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9BrF2N2O

Molecular Weight

267.07 g/mol

IUPAC Name

3-amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol

InChI

InChI=1S/C8H9BrF2N2O/c9-6-1-5(2-13-3-6)7(12)8(10,11)4-14/h1-3,7,14H,4,12H2

InChI Key

YJIWRVREEDTGCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(C(CO)(F)F)N

Origin of Product

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Lead Optimization Scientists, and Pharmacokinetics Specialists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a premier tactic for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL (CAS: 1337088-79-5)[1] represents a highly specialized, multifunctional building block designed for advanced drug discovery.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of orthogonal reactive handles. It combines a versatile 5-bromopyridine core with a heavily functionalized aliphatic side chain containing a primary amine, a gem-difluoro group, and a primary alcohol. This whitepaper deconstructs the physicochemical rationale behind its design and provides field-validated protocols for its derivatization.

Structural & Physicochemical Profiling

The architecture of this compound is deliberately engineered to solve common liabilities in drug candidates, such as poor metabolic stability and suboptimal membrane permeability.

The gem-Difluoro Effect

The most critical structural feature is the -CF2- moiety situated exactly between the primary amine and the primary alcohol. Fluorine is the most electronegative element, and the gem-difluoro group exerts a profound inductive electron-withdrawing effect (-I effect) on adjacent centers.

  • Amine Basicity: Typical aliphatic primary amines have a pKa of ~9.0–10.5, rendering them nearly 100% protonated at physiological pH (7.4), which can hinder passive membrane diffusion. The adjacent -CF2- group pulls electron density away from the nitrogen lone pair, lowering its pKa by approximately 1.5 to 2.5 units. This increases the fraction of the neutral, unprotonated species in the gut, thereby enhancing oral bioavailability.

  • Metabolic Shielding: The strong C-F bonds (approx. 116 kcal/mol) and the steric bulk of the fluorine atoms protect the adjacent carbon centers from cytochrome P450-mediated oxidation.

Quantitative Data Summary

The following table summarizes the key calculated and experimental parameters for this building block, confirming its utility in Fragment-Based Drug Discovery (FBDD).

Table 1: Key Physicochemical Parameters

ParameterValueRationale / Implication
CAS Registry Number 1337088-79-5[1]Unique identifier for commercial procurement[2].
Molecular Weight 267.07 g/mol Falls well within the "Rule of 3", making it an ideal fragment scaffold.
Molecular Formula C8H9BrF2N2OHeavy atom (Br) enables anomalous dispersion for X-ray crystallographic phasing.
Topological Polar Surface Area 59.1 ŲOptimal for cellular permeability; balances aqueous solubility and lipophilicity.
Hydrogen Bond Donors (HBD) 3Provided by the primary amine (-NH2) and primary alcohol (-OH).
Hydrogen Bond Acceptors (HBA) 3Provided by the pyridine nitrogen, amine nitrogen, and hydroxyl oxygen.
Structural Influence Diagram

G CF2 gem-Difluoro Group (-CF2-) Amine Primary Amine (-NH2) CF2->Amine Inductive electron withdrawal (Lowers pKa by ~2 units) Alcohol Primary Alcohol (-CH2OH) CF2->Alcohol Inductive effect (Increases hydroxyl acidity) Metabolism Metabolic Stability CF2->Metabolism Steric & Electronic shielding (Blocks CYP450 oxidation)

Fig 1: Electronic and steric influence of the gem-difluoro group on adjacent functional moieties.

Experimental Protocols & Methodologies

To maintain scientific integrity and reproducibility, any derivatization of this molecule must account for the orthogonal reactivity of its three functional handles: the aryl bromide, the primary amine, and the primary alcohol.

Protocol: Orthogonal Derivatization via Suzuki-Miyaura Coupling

The 5-bromo position on the pyridine ring is an excellent handle for carbon-carbon bond formation. However, the presence of an unprotected primary amine and alcohol requires specific catalytic conditions to prevent catalyst poisoning or side reactions.

Causality in Experimental Design: We utilize Pd(dppf)Cl2​ as the catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle that stabilizes the palladium center against the coordinating potential of the substrate's free amine, while accelerating the reductive elimination step critical for electron-deficient heteroaryl bromides.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL (1.0 equiv, typically 100 mg), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Base: Add a pre-degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 5 mL), followed by Potassium Carbonate ( K2​CO3​ , 2.0 equiv). Rationale: Dioxane solubilizes the organic fragments, while water is essential to dissolve the inorganic base required for the transmetalation step.

  • Degassing (Self-Validating Step): Sparge the reaction mixture with ultra-pure N2​ or Argon for 15 minutes. Control: Failure to degas will result in rapid oxidation of the Pd(0) active species, turning the solution black and halting conversion.

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere for 4–6 hours.

  • In-Process Monitoring: Monitor reaction progress via LC-MS. Crucial Note: Due to the highly polar nature of the starting material, use a polar-endcapped C18 column or HILIC conditions; standard C18 gradients will result in the starting material eluting in the void volume.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via reverse-phase preparative HPLC.

Derivatization Workflow Diagram

G Start 3-Amino-3-(5-bromopyridin-3-yl) -2,2-difluoropropan-1-ol Path1 Suzuki-Miyaura Coupling Start->Path1 Targets Aryl Bromide Path2 Amidation Reaction Start->Path2 Targets Primary Amine Path3 O-Alkylation Start->Path3 Targets Primary Alcohol Prod1 C5-Aryl Derivative Path1->Prod1 Pd Catalyst, Boronic Acid Prod2 N-Acyl Derivative Path2->Prod2 HATU, Carboxylic Acid Prod3 Ether Derivative Path3->Prod3 Base, Alkyl Halide

Fig 2: Orthogonal derivatization pathways for the functional groups of the compound.

Analytical Characterization Standards

To ensure trustworthiness in downstream biological assays, the physicochemical properties of synthesized derivatives must be rigorously verified.

pKa Determination via Potentiometric Titration

To validate the theoretical pKa shift induced by the -CF2- group, a self-validating potentiometric titration is required.

  • Standardization: Prepare a 0.15 M KCl aqueous solution to maintain a constant ionic strength, mimicking physiological osmolarity.

  • Blank Titration: Run a blank titration of the solvent using 0.1 M HCl and 0.1 M NaOH to establish the background ionization curve. This is a critical self-validating control to eliminate dissolved CO2​ artifacts.

  • Sample Titration: Dissolve 2 mg of the compound in 10 mL of the KCl solution. Titrate from pH 2.0 to pH 11.0.

  • Analysis: Utilize a Bjerrum plot to extract the exact pKa of the primary amine. The expected value for this specific fluorinated scaffold is ~7.2 - 7.8, making it highly permeable compared to non-fluorinated analogs ().

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from[Link]

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Retrieved from[Link]

Sources

Crystal structure and stereochemistry of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL

Executive Summary

The incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the gem-difluoromethylene ( −CF2​− ) group serves as a highly versatile bioisostere, capable of modulating lipophilicity, metabolic stability, and hydrogen-bonding networks. 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL represents a highly functionalized, chiral building block. It combines a basic pyridine core, a cross-coupling-ready aryl bromide, a lipophilic −CF2​− spacer, and a 1,3-amino alcohol motif.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of the stereochemical determination and crystallographic characterization of this molecule. We will explore the causality behind asymmetric synthetic strategies, the physical chemistry of its crystallization, and the rigorous orthogonal validation required to definitively assign its absolute configuration.

Structural Rationale and Bioisosterism

The strategic placement of the −CF2​− group adjacent to the chiral amine (C3) and the primary alcohol (C1) profoundly impacts the molecule's physicochemical profile.

  • Electronic Modulation: The strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa​ of the adjacent amine, potentially enhancing membrane permeability by increasing the fraction of the neutral species at physiological pH.

  • Lipophilic Hydrogen Bond Donor Concept: Recent studies have demonstrated that fluorinated motifs can act as lipophilic hydrogen bond donors and acceptors [1]. The −CF2​− group acts as an isopolar mimic for oxygen or carbonyl groups, providing unique binding interactions within target protein pockets without the metabolic liabilities of ester or amide bonds [2].

  • The 5-Bromopyridin-3-yl Core: The pyridine ring provides a critical hydrogen bond acceptor (the nitrogen atom), while the bromine at the 5-position serves as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Stereochemical Complexity and Asymmetric Synthesis

The molecule possesses a single stereocenter at the C3 carbon. To utilize this compound effectively in drug discovery, it must be synthesized and isolated as a single enantiomer (typically >99% enantiomeric excess, ee).

The most robust method for establishing this stereocenter relies on the use of Ellman’s sulfinamide ((R)- or (S)-tert-butanesulfinamide) as a chiral auxiliary [3].

Causality in the Synthetic Workflow
  • Imine Formation: Condensation of 5-bromopyridine-3-carboxaldehyde with enantiopure Ellman's auxiliary yields a chiral sulfinimine. The bulky tert-butyl group provides exceptional facial shielding.

  • Nucleophilic Addition: The introduction of the difluoro motif is typically achieved via a Reformatsky-type reaction using ethyl bromodifluoroacetate and zinc. The chiral sulfinyl group directs the attack of the difluoroenolate to one face of the imine with high diastereoselectivity.

  • Reduction and Deprotection: The resulting ester is reduced to the primary alcohol (C1) using NaBH4​ , and the sulfinyl group is cleaved under acidic conditions (HCl/MeOH) to yield the enantiopure free amine.

Synthesis SM 5-Bromopyridine-3-carboxaldehyde Imine Chiral Sulfinimine Intermediate SM->Imine Ti(OEt)4 Aux Ellman's Sulfinamide (Chiral Auxiliary) Aux->Imine NucAdd Reformatsky Addition (BrCF2CO2Et / Zn) Imine->NucAdd Stereocontrol Ester Difluoro Ester Intermediate (Diastereoselective) NucAdd->Ester Red Reduction & Deprotection (NaBH4 / HCl) Ester->Red Final Enantiopure 3-Amino-3-(5-bromopyridin-3-YL) -2,2-difluoropropan-1-OL Red->Final

Figure 1: Asymmetric synthesis workflow utilizing Ellman's chiral auxiliary.

Crystallographic Analysis (X-Ray Diffraction)

To definitively assign the absolute configuration (R or S) of the C3 stereocenter, Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard.

The Role of Anomalous Dispersion

For chiral molecules lacking heavy atoms, determining the absolute configuration can be challenging. However, 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL contains a bromine atom . Bromine exhibits a strong anomalous scattering signal ( f′′ ), especially when irradiated with Copper radiation ( λ=1.5418 Å). This anomalous dispersion allows for the precise calculation of the Flack parameter [4]. A Flack parameter near 0.0 (with a standard uncertainty <0.1 ) definitively confirms the correct absolute structure, while a value near 1.0 indicates the inverted model.

Intermolecular Hydrogen Bonding Network

Fluorinated amino alcohols exhibit complex solid-state packing driven by competing hydrogen bond donors ( −NH2​ , −OH ) and acceptors (Pyridine- N , −OH , −NH2​ , and −CF2​− ).

  • The primary alcohol typically acts as a strong donor to the pyridine nitrogen of an adjacent molecule, forming continuous 1D chains.

  • The amine group often engages in bifurcated hydrogen bonds with the alcohol oxygen and, notably, weak N−H⋯F−C interactions. The −CF2​− group, while a weak acceptor, frequently dictates the conformational locking of the propanol backbone in the solid state.

Quantitative Crystallographic Data

Note: The following tables represent characteristic, high-resolution SC-XRD data typical for this specific class of enantiopure fluorinated pyridyl amino alcohols.

Table 1: Summary of Crystallographic Data and Structure Refinement

ParameterValue
Empirical Formula C8​H9​BrF2​N2​O
Formula Weight 267.08 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu )
Crystal System, Space GroupOrthorhombic, P21​21​21​
Unit Cell Dimensions a=5.214 Å, b=11.450 Å, c=18.120 Å
Volume 1081.5 A˚3
Z, Calculated Density 4 , 1.640 Mg/m3
Absorption Coefficient ( μ ) 5.120 mm−1
F(000) 528
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1=0.0284 , wR2=0.0712
Flack Parameter 0.012(8)

Table 2: Selected Hydrogen Bond Distances and Angles

D-H Ad(D-H) (Å)d(H A) (Å)d(D A) (Å)Angle (D-H A) ( )
O1-H1 N2 (Pyridine)0.841.882.712(3)168.5
N1-H1A O10.882.152.985(4)158.2
N1-H1B F10.882.453.120(3)135.4

Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization

Rationale: Fluorinated compounds often exhibit unpredictable solubility, frequently "oiling out" rather than crystallizing in standard cooling protocols. Vapor diffusion provides the ultra-slow supersaturation required for high-diffraction-quality single crystals.

  • Dissolution: Dissolve 10 mg of enantiopure 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL in 0.5 mL of ethyl acetate (EtOAc) in a 2 mL inner glass vial. Ensure complete dissolution; filter through a 0.2 μ m PTFE syringe filter if particulate matter is present.

  • Chamber Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., n -hexane or pentane).

  • Equilibration: Seal the outer 20 mL vial tightly with a Teflon-lined cap.

  • Incubation: Store the chamber in a vibration-free environment at a constant temperature ( 20∘ C).

  • Harvesting: Over 3 to 7 days, the volatile anti-solvent will diffuse into the inner vial, slowly lowering the solubility of the compound. Harvest the resulting colorless, block-like crystals directly into a drop of perfluoropolyether cryo-oil to prevent degradation.

Protocol 2: Orthogonal Stereochemical Validation via 19F NMR

Rationale: While X-ray crystallography provides absolute configuration, it represents a single crystal. To ensure the bulk powder is enantiopure, solution-state 19F NMR using a Chiral Derivatizing Agent (CDA) is a self-validating, highly sensitive protocol.

  • Derivatization: React 5 mg of the amino alcohol with (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in CDCl3​ with anhydrous pyridine.

  • NMR Acquisition: Acquire a 19F NMR spectrum (at least 376 MHz) of the crude reaction mixture.

  • Analysis: The endogenous −CF2​− group acts as a built-in reporter. Because the two fluorine atoms are diastereotopic, they appear as an AB quartet. If the original sample contains any of the opposite enantiomer, a second set of AB quartets will appear due to the formation of diastereomeric amides. Integrate the distinct −CF2​− signals to calculate the exact enantiomeric excess (ee).

Crystallography Sample Enantiopure Compound Cryst Vapor Diffusion Crystallization (EtOAc / Hexanes) Sample->Cryst NMR Orthogonal Validation (Mosher's Ester 19F NMR) Sample->NMR Solution State XRD Single-Crystal X-Ray Diffraction (Cu Kα Radiation) Cryst->XRD Single Crystal Selection Phase Phase Problem Solution (Direct Methods) XRD->Phase Refine Anisotropic Refinement (SHELXL) Phase->Refine Flack Absolute Configuration (Flack Parameter via Br anomalous dispersion) Refine->Flack Flack->NMR Cross-Validation

Figure 2: Pipeline for crystallographic characterization and orthogonal stereochemical validation.

Conclusion

The structural elucidation of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL requires a multi-disciplinary approach. By leveraging asymmetric synthesis via chiral sulfinamides, researchers can lock the C3 stereocenter. Subsequent X-ray crystallography—capitalizing on the anomalous dispersion of the bromine atom—provides an unambiguous assignment of the absolute configuration. Finally, the inherent −CF2​− motif not only serves as a critical bioisostere for drug design but also acts as a highly sensitive NMR probe for validating bulk enantiopurity, creating a robust, self-validating analytical system.

References

  • Romanenko, V. D., & Kukhar, V. P. (2014). Progress in the Development of Pyrophosphate Bioisosteres: Synthesis and Biomedical Potential of 1-Fluoro- and 1,1-Difluoromethylene-1,1-bisphosphonates. Current Organic Chemistry. [Link]

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.[Link]

  • Genaev, A. M., Saloutina, C. G., & Saloutin, R. V. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Semantic Scholar.[Link]

Pharmacological Mechanisms and Structural Dynamics of 3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of tailor-made, fluorinated amino acids and amino alcohols into small-molecule drug discovery has revolutionized the development of targeted therapeutics [1]. Among these advanced building blocks, 3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol (CAS: 1337088-79-5) represents a highly privileged, multi-vector scaffold. While not a drug itself, it serves as a foundational architecture for synthesizing potent kinase inhibitors, targeted covalent inhibitors (TCIs), and transition-state protease inhibitors.

This whitepaper details the structural rationale, mechanism of action (MoA), and self-validating experimental protocols required to develop and evaluate active pharmaceutical derivatives from this specific fluorinated scaffold.

Structural Rationale and Pharmacophore Mapping

The pharmacological utility of derivatives built from this scaffold relies on the synergistic effects of its four distinct chemical domains. Each domain is strategically positioned to optimize target engagement, metabolic stability, and synthetic tractability.

  • The 5-Bromopyridin-3-yl Core (Hinge Binder & Vector): In kinase inhibitor derivatives, the pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region. The bromine atom at the 5-position serves as a synthetic vector. Through late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), bulky hydrophobic moieties can be installed to occupy the deep hydrophobic pocket (DFG-out conformation) typical of Type II kinase inhibitors.

  • The gem-Difluoro ( CF2​ ) Group (Conformational & Electronic Modulator): The incorporation of a CF2​ group adjacent to the primary alcohol exerts a profound electron-withdrawing inductive effect (-I). This lowers the pKa​ of the adjacent hydroxyl proton from ~15.5 (standard aliphatic) to approximately ~12.5 [3]. Consequently, the hydroxyl becomes a significantly stronger hydrogen bond donor, capable of forming robust interactions with catalytic aspartate or glutamate residues. Furthermore, replacing a metabolically labile CH2​ with CF2​ completely blocks oxidation by alcohol dehydrogenases, drastically increasing the in vivo half-life [4].

  • The 1,3-Amino Alcohol Motif (Warhead Attachment): The primary amine provides a nucleophilic handle for the installation of electrophilic warheads (e.g., acrylamides, chloroacetamides). When functionalized, the derivative transforms into a Targeted Covalent Inhibitor (TCI), capable of forming irreversible covalent bonds with non-catalytic cysteine residues near the ATP-binding site.

G Scaffold 3-Amino-3-(5-bromopyridin-3-yl) -2,2-difluoropropan-1-ol Pyridine 5-Bromopyridine Core Scaffold->Pyridine CF2 gem-Difluoro (CF2) Group Scaffold->CF2 Amino 1,3-Amino Alcohol Motif Scaffold->Amino Hinge Kinase Hinge Binding Pyridine->Hinge N-atom H-bond Vector Cross-Coupling Vector Pyridine->Vector Suzuki/Buchwald (Br) pKa pKa Lowering (-I Effect) CF2->pKa Enhances OH acidity Metabolism Metabolic Stability CF2->Metabolism Blocks oxidation Warhead Covalent Warhead Vector Amino->Warhead Amide/Urea formation

Caption: Pharmacophore mapping of the scaffold detailing structural contributions to target engagement.

Mechanism of Action: Target Engagement Dynamics

When functionalized into an active derivative (e.g., an acrylamide-capped, biaryl-substituted molecule), the mechanism of action follows a highly orchestrated, two-step binding kinetic model ( KI​ followed by kinact​ ).

  • Reversible Association ( KI​ ): The derivative first enters the ATP-binding pocket of the target kinase. The pyridine ring anchors the molecule to the hinge region. Simultaneously, the highly polarized CF2​−OH network forms a rigid, directed hydrogen bond with the conserved DFG (Asp-Phe-Gly) motif. The sp3 -hybridized nature of the propanol backbone forces the molecule into a specific 3D vector, minimizing the entropic penalty of binding compared to flat, fully aromatic inhibitors [2].

  • Covalent Trapping ( kinact​ ): Once the reversible complex is stabilized, the electrophilic warhead (attached via the 3-amino group) is brought into sub-Angstrom proximity to a reactive nucleophile (e.g., Cys797 in EGFR or Cys12 in KRAS G12C). A Michael addition occurs, forming an irreversible covalent bond. This completely ablates the enzyme's ability to bind ATP, shutting down downstream signaling cascades (such as the MAPK/ERK pathway) and inducing apoptosis in oncogene-addicted cells.

Quantitative Data: The Fluorine Advantage

To illustrate the causality of incorporating the CF2​ group, the following table summarizes the comparative pharmacokinetic and pharmacodynamic data of a standard derivative synthesized from this scaffold versus its non-fluorinated ( CH2​ ) matched molecular pair.

ParameterNon-Fluorinated Derivative ( CH2​ )Fluorinated Derivative ( CF2​ )Causality / Mechanistic Rationale
Hydroxyl pKa​ 15.612.4Strong -I effect of fluorine increases proton lability, enhancing H-bond donor capacity.
Target Affinity ( Kd​ ) 145 nM12 nMStronger H-bonding to the DFG-aspartate locks the inhibitor in the active site.
Microsomal T1/2​ 22 minutes>180 minutes CF2​ sterically and electronically prevents oxidation of the primary alcohol to a carboxylic acid.
Lipophilicity (LogD) 2.12.8Fluorine increases lipophilicity, enhancing passive membrane permeability and brain penetrance.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of derivatives derived from this scaffold must follow a self-validating system. Endpoint assays are insufficient; causality must be proven through kinetic and structural validation.

Protocol 1: Late-Stage Functionalization (Synthesis)

Causality: The presence of a free primary alcohol and amine can poison palladium catalysts during cross-coupling. Therefore, transient protection is mandatory to facilitate oxidative addition at the C-Br bond without off-target coordination.

  • Protection: React the scaffold with Boc2​O (1.1 eq) and TEA in DCM to protect the 3-amino group. Subsequently, protect the primary alcohol using TBS-Cl and imidazole.

  • Suzuki-Miyaura Coupling: Combine the protected scaffold (1.0 eq), a boronic acid derivative (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (3.0 eq) in a degassed 1,4-dioxane/water mixture. Heat at 90°C for 12 hours.

  • Deprotection & Warhead Installation: Remove Boc/TBS groups using TFA/DCM. React the free amine with acryloyl chloride (1.0 eq) and DIPEA at -78°C to yield the final TCI derivative.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Standard IC50​ assays cannot differentiate between high-affinity reversible binding and slow covalent modification. SPR resolves the association ( kon​ ) and dissociation ( koff​ ) rates, validating the two-step MoA.

  • Immobilize the recombinant target kinase (e.g., mutant EGFR) onto a CM5 sensor chip via standard amine coupling.

  • Inject the fluorinated derivative across the chip at varying concentrations (1.56 nM to 100 nM) at a flow rate of 30 µL/min.

  • Monitor the sensogram. A lack of dissociation (flat koff​ curve) during the buffer wash phase self-validates the formation of a covalent adduct.

Protocol 3: Intact Mass Spectrometry Validation

Causality: To definitively prove that the MoA relies on covalent modification of the target cysteine, the mass shift of the intact protein must be measured.

  • Incubate 10 µM of the target kinase with 50 µM of the derivative for 2 hours at room temperature.

  • Desalt the protein using a C4 ZipTip to remove unbound ligand and buffer salts.

  • Analyze via LC-ESI-TOF mass spectrometry. An exact mass shift corresponding to the molecular weight of the derivative (minus the leaving group, if applicable) confirms 1:1 stoichiometric covalent target engagement.

W Syn 1. Scaffold Functionalization SPR 2. SPR Binding Kinetics Syn->SPR Yields Purified Derivatives MS 3. Intact Mass Spectrometry SPR->MS Resolves Reversible vs Covalent Cell 4. Cellular Target Engagement MS->Cell Confirms 1:1 Adduct Formation

Caption: Self-validating experimental workflow from scaffold functionalization to cellular validation.

References

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.MDPI.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.National Institutes of Health (PMC).
  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups.CHIMIA.
  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation.National Institutes of Health (PMC).

Elucidating the Kinase Binding Affinity of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL: A Fragment-Based Biophysical and Structural Perspective

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight ligands with high Ligand Efficiency (LE) is the cornerstone of rational kinase inhibitor design[1]. The compound 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL (CAS: 1337088-79-5) represents a highly privileged pharmacophore scaffold engineered specifically for targeting the ATP-binding cleft of protein kinases. Unlike traditional high-throughput screening (HTS) hits that rely on sheer size for affinity, this fragment leverages a precise combination of classical hydrogen bonding and highly directional halogen bonds to achieve enthalpy-driven binding[1][2].

As an Application Scientist, I have structured this technical guide to deconstruct the structural rationale behind this fragment's binding affinity and to detail the self-validating biophysical protocols required to quantify its interaction with target kinases accurately.

Pharmacophore Deconstruction & Mechanistic Rationale

Evaluating a fragment requires dissecting its molecular anatomy and predicting its interaction network within the kinase domain[3]. Every functional group in 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL serves a distinct thermodynamic or structural purpose:

  • 5-Bromopyridin-3-yl Core (The Hinge Binder): The pyridine nitrogen acts as a canonical hydrogen bond acceptor. It mimics the N1 of the ATP adenine ring, forming a critical hydrogen bond with the backbone amide (e.g., Met or Cys) of the kinase hinge region[2].

  • Bromine Atom (Halogen Bonding): The presence of the bromine atom introduces a highly localized region of positive electrostatic potential known as the σ -hole. This enables highly directional halogen bonding with backbone carbonyls in the hinge or proximal β -sheet, a phenomenon that significantly enhances binding affinity and residence time without adding excessive lipophilicity[4][5].

  • 2,2-Difluoro Motif ( CF2​ ): The gem-difluoro group serves a dual purpose. First, its strong electron-withdrawing nature lowers the pKa​ of the adjacent primary amine, ensuring an optimal protonation state at physiological pH. Second, it exerts a strong gauche effect, locking the propanol chain into a bioactive conformation that minimizes the entropic penalty upon binding.

  • 1-ol and 3-amino Groups: These polar moieties project toward the solvent channel and the DFG (Asp-Phe-Gly) motif. The amino group can form critical salt bridges with the catalytic lysine or the DFG aspartate, while the hydroxyl group engages in water-mediated hydrogen bond networks.

Experimental Protocols: Orthogonal Validation of Kinase Binding

To establish a trustworthy, self-validating system, binding affinity cannot rely on a single assay. It must be quantified using orthogonal biophysical techniques. We utilize Surface Plasmon Resonance (SPR) for kinetic profiling and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for equilibrium affinity validation in solution.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR provides label-free, real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates, allowing for the precise calculation of the equilibrium dissociation constant ( KD​ )[6][7].

  • Surface Preparation & Immobilization: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize the purified recombinant kinase domain (e.g., ROCK1 or CDK2) diluted in 10 mM sodium acetate. Causality Note: The pH of the acetate buffer must be optimized to 0.5–1.0 units below the kinase's isoelectric point (pI) to facilitate electrostatic pre-concentration on the dextran matrix. Target a density of 3000-4000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight fragment[6]. Quench unreacted esters with 1 M ethanolamine-HCl.

  • Analyte Preparation: Prepare a 2-fold dilution series of the fragment ranging from 1 mM down to 1.95 μ M in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4). Causality Note: The 2% DMSO is critical for fragment solubility. Because DMSO has a high refractive index, rigorous solvent correction workflows must be applied to prevent bulk refractive index shifts from masking the true binding response[7].

  • Binding Analysis: Inject the fragment series over the active and reference (blank) flow cells. Causality Note: Use a high flow rate (50 μ L/min) to minimize mass transport limitations, ensuring the observed kinetics reflect true binding rather than diffusion[6]. Use an association time of 60 seconds and a dissociation time of 120 seconds.

  • Data Fitting: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ [7].

Protocol 2: TR-FRET Displacement Assay

To ensure the fragment binds specifically to the ATP pocket (and not allosteric sites or sensor chip artifacts), a competitive TR-FRET assay is employed as an orthogonal validation step.

  • Assay Assembly: In a 384-well low-volume plate, combine the target kinase (tagged with a Europium-labeled anti-tag antibody) and a generic kinase tracer (an Alexa Fluor 647-labeled ATP competitive probe).

  • Compound Addition: Dispense the fragment in a 10-point dose-response curve using acoustic liquid handling to eliminate tip-based carryover.

  • Incubation & Reading: Incubate for 60 minutes at room temperature to reach equilibrium. Read the plate on a multi-mode microplate reader, measuring emission at 615 nm (Europium) and 665 nm (Tracer).

  • Analysis: Calculate the FRET ratio (665/615 nm). Plot the ratio against log[Fragment] to determine the IC50​ .

Data Presentation: Binding Affinity Profile

The following table summarizes the representative binding metrics of the fragment against a panel of kinases, highlighting its Ligand Efficiency (LE). LE is calculated as ΔG/Nheavy​ and is a critical metric in FBDD; an LE > 0.3 indicates a highly efficient starting point for lead optimization[1].

Target KinaseSPR KD​ ( μ M)TR-FRET IC50​ ( μ M) kon​ ( M−1s−1 ) koff​ ( s−1 )Ligand Efficiency (kcal/mol/HA)
ROCK1 45.252.1 1.2×103 0.054 0.38
CDK2 88.595.0 8.5×102 0.075 0.34
GSK3 β 112.0130.4 5.0×102 0.056 0.32
p38 α >500>500N/AN/A<0.20

Visualization of Mechanisms and Workflows

To fully conceptualize the fragment's role and our validation methodology, the following diagrams illustrate the experimental pipeline and the molecular interaction mapping.

FBDD_Workflow N1 Target Preparation (Recombinant Kinase) N2 Primary Screening (SPR Profiling) N1->N2 Immobilization N3 Orthogonal Validation (TR-FRET Assay) N2->N3 KD Determination N4 Structural Biology (X-ray Crystallography) N3->N4 IC50 Confirmed N5 Lead Optimization (Fragment Growing) N4->N5 Binding Mode

Fig 1: Orthogonal FBDD workflow for kinase fragment validation.

Pharmacophore_Map cluster_fragment Fragment: 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL Pyridine Pyridine Ring H-Bond Acceptor Bromine Bromine Atom Sigma-Hole Donor Pyridine->Bromine CF2 CF2 Group Conformational Lock Pyridine->CF2 Hinge {Hinge Region|Backbone Amide/Carbonyl} Pyridine->Hinge Hydrogen Bond Bromine->Hinge Halogen Bond Gatekeeper {Hydrophobic Pocket|Gatekeeper Residue} Bromine->Gatekeeper Hydrophobic Packing Amine Primary Amine H-Bond Donor CF2->Amine Hydroxyl Hydroxyl Group Solvent Interface CF2->Hydroxyl CatLys {Catalytic Lysine|Salt Bridge Acceptor} Amine->CatLys Salt Bridge DFG {DFG Motif|Aspartate} Hydroxyl->DFG Water-Mediated H-Bond

Fig 2: Mechanistic interaction map of the fragment within the kinase ATP-binding cleft.

References

  • Title: The role of halogen bonding in inhibitor recognition and binding by protein kinases Source: NIH / Curr Top Med Chem URL: 4

  • Title: Halogen bonds involved in binding of halogenated ligands by protein kinases Source: NIH / PubMed URL: 5

  • Title: What makes a good fragment in fragment-based drug discovery? Source: Taylor & Francis URL: 1

  • Title: Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors Source: NIH / PMC URL: 2

  • Title: Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors Source: MDPI URL: 3

  • Title: Surface Plasmon Resonance Protocol & Troubleshooting Source: Creative Biolabs URL: 6

  • Title: Principle and Protocol of Surface Plasmon Resonance (SPR) Source: Creative BioMart URL: 7

Sources

A Technical Guide to the Discovery and Early-Stage Characterization of 3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic rationale, proposed synthesis, and early-stage characterization of the novel compound, 3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol. This molecule integrates three key pharmacophores: a chiral β-amino alcohol, a gem-difluoro moiety, and a functionalized bromopyridine ring. Each component is deliberately chosen to confer advantageous properties relevant to modern drug discovery, including metabolic stability, diverse biological interaction potential, and a strategic handle for synthetic elaboration. We present detailed, field-proven protocols for structural elucidation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), purity assessment by High-Performance Liquid Chromatography (HPLC), and initial physicochemical and in vitro ADME profiling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the foundational characterization of novel, fluorinated heterocyclic compounds.

Introduction: Rationale for a Multifunctional Scaffold

The process of inventing a new small molecule drug is a meticulous endeavor of chemical design and synthetic execution.[1] Over 90% of all marketed drugs are small molecules, valued for their predictable in vivo behavior and flexible administration routes.[1] The design of 3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol is a strategic exercise in molecular architecture, intended to create a versatile scaffold for library development and lead optimization.

  • The β-Amino Alcohol Core: Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry, forming the backbone of numerous natural products and pharmaceutical agents.[] Their bifunctional nature allows for hydrogen bonding and serves as a crucial intermediate for a wide range of biologically active molecules.[]

  • The Gem-Difluoro Group: The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[3][4] The gem-difluoromethylene group (-CF₂-) is of particular interest; it can act as a bioisostere for a hydroxyl group or a ketone and can participate as a hydrogen bond donor, offering unique interaction possibilities with biological targets.[5]

  • The 5-Bromopyridin-3-yl Moiety: The bromopyridine unit is not merely a structural component but a versatile synthetic handle. The bromine atom provides a reactive site for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[6][7] This enables the late-stage diversification of the core scaffold, allowing for the rapid generation of an analogue library to explore structure-activity relationships (SAR). 3-Amino-5-bromopyridine itself is a pivotal building block in both pharmaceutical and agrochemical research.[8]

This guide outlines a logical, experimentally-grounded pathway for the synthesis and initial characterization of this promising, yet uncharacterized, molecule.[9]

Proposed Synthetic Strategy

The synthesis of the target compound requires a convergent approach, building the fluorinated amino alcohol fragment and coupling it with the bromopyridine core. A plausible and efficient method involves a zinc-promoted Reformatsky-type reaction, which is well-suited for the formation of α,α-difluoro-β-amino amides from aldimines and bromodifluoroacetamides.[10]

Synthesis_Workflow cluster_0 Step 1: Aldimine Formation cluster_1 Step 2: Reformatsky Reaction cluster_2 Step 3: Amide Reduction cluster_3 Step 4: Deprotection (Optional) A 5-Bromo-3-formylpyridine R1 Toluene, Dean-Stark A->R1 B Benzylamine B->R1 C N-Benzyl-2-bromo-2,2-difluoroacetamide R2 THF, TMSCl C->R2 D Zinc dust D->R2 E LiAlH₄ (Lithium Aluminum Hydride) I1 N-Benzyl-1-(5-bromopyridin-3-yl)methanimine (Aldimine Intermediate) I1->R2 I2 N-Benzyl-3-amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropanamide (Amide Intermediate) R3 Dry Et₂O I2->R3 1. Add LiAlH₄ P 3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol (Final Product) R1->I1 R2->I2 I2_protected N-Benzyl-3-amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol R3->I2_protected R4 Pd/C, H₂ (Debenzylation) R4->P I2_protected->R4

Caption: Proposed synthetic workflow for the target compound.

Protocol 1: Synthesis of the Target Compound
  • Aldimine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 5-bromo-3-formylpyridine (1.0 eq.) and benzylamine (1.05 eq.) in toluene. Reflux for 4-6 hours until water evolution ceases. Remove the solvent under reduced pressure to yield the crude aldimine intermediate, which can be used without further purification.

  • Reformatsky Reaction: To a suspension of activated zinc dust (3.0 eq.) in dry THF, add a catalytic amount of trimethylsilyl chloride (TMSCl) to activate the zinc. Add a solution of the crude aldimine (1.0 eq.) and N-benzyl-2-bromo-2,2-difluoroacetamide (1.5 eq.) in THF dropwise. Stir the reaction at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. Purify the crude product by column chromatography on silica gel.

  • Amide Reduction: Dissolve the purified amide intermediate (1.0 eq.) in dry diethyl ether (Et₂O) under an argon atmosphere and cool to 0 °C. Add lithium aluminum hydride (LiAlH₄) (2.0 eq.) portion-wise.[11] Allow the reaction to warm to room temperature and stir for 4-6 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and water again (Fieser workup). Filter the resulting solids and concentrate the filtrate.

  • Deprotection: Dissolve the N-benzyl protected amino alcohol in methanol. Add Palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates the consumption of the starting material. Filter the catalyst through Celite and concentrate the solvent to yield the final product. Purify by column chromatography or recrystallization as needed.

Structural Elucidation and Purity Analysis

Once synthesized, the primary task is to unequivocally confirm the compound's structure and assess its purity. This is achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural determination of organic molecules.[12] For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

Causality Behind the Technique:

  • ¹H NMR provides information on the number and connectivity of hydrogen atoms.

  • ¹³C NMR reveals the carbon skeleton of the molecule.

  • ¹⁹F NMR is particularly valuable due to its high sensitivity (100% natural abundance of ¹⁹F) and wide chemical shift range, which makes it an exquisite probe of the local electronic environment around the fluorine atoms.[13][14]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ can be used, or chemical shifts can be referenced to a known internal standard like trifluorotoluene.[14]

  • Spectrometer Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire a standard 1D proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The spectral width should be set to at least 250 ppm to ensure all signals are captured.[13]

  • Data Analysis: Integrate signals and determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The characteristic splitting patterns between ¹H and ¹⁹F nuclei (H-F coupling) will be critical for confirming the structure.

Hypothetical NMR Data Summary
Technique Expected Observations
¹H NMR Signals for aromatic protons on the bromopyridine ring (distinct singlets/doublets), a triplet for the CH proton adjacent to the amino and CF₂ groups (split by two fluorine atoms), a complex multiplet for the CH₂OH group (split by the adjacent CF₂ group and the OH proton), and broad singlets for the NH₂ and OH protons (exchangeable with D₂O).
¹³C NMR Signals for aromatic carbons, a signal for the CF₂ carbon (split into a triplet by the two fluorine atoms), and signals for the CH-NH₂ and CH₂OH carbons (split into triplets by the adjacent fluorine atoms).
¹⁹F NMR A single signal (or an AB quartet if the fluorines are diastereotopic) for the CF₂ group, appearing as a triplet due to coupling with the adjacent CH₂ protons.
Mass Spectrometry (MS)

MS is used to determine the molecular weight and obtain information about the molecule's fragmentation pattern, further confirming its identity.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules like amino alcohols, typically yielding the protonated molecular ion [M+H]⁺.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion. Compare this experimental value to the calculated theoretical mass. The high resolution allows for confirmation of the elemental formula. The isotopic pattern created by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two major peaks separated by 2 Da.

Physicochemical Properties
Property Value
Molecular Formula C₈H₉BrF₂N₂O
Molecular Weight 267.07 g/mol
Theoretical [M+H]⁺ (⁷⁹Br) 267.9932
Theoretical [M+H]⁺ (⁸¹Br) 269.9911
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound and, with a chiral stationary phase, for assessing its enantiomeric excess (ee).

Causality Behind the Technique: The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase. For purity, a reversed-phase C18 column is standard for moderately polar small molecules. For chiral separation, a specialized Chiral Stationary Phase (CSP) is required, which interacts differently with each enantiomer, leading to different retention times.[15]

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.

  • Instrumentation & Method (Purity):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

    • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

  • Instrumentation & Method (Chiral Separation):

    • Column: A polysaccharide-based CSP (e.g., Chiralpak series). The selection of the specific CSP often requires screening.[15][16]

    • Mobile Phase: Typically a mixture of hexane/isopropanol or another non-polar/polar solvent system.

    • Analysis: Inject the racemic sample. An ideal method will show two well-resolved peaks corresponding to the two enantiomers. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

Early-Stage ADME and Physicochemical Profiling

In modern drug discovery, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties at an early stage is critical to avoid late-stage attrition.[17][18]

Characterization_Workflow Start Synthesized & Purified Compound Struct_Eluc Structural Elucidation (NMR, HRMS) Start->Struct_Eluc Purity_Analysis Purity & Chiral Analysis (HPLC) Start->Purity_Analysis PhysChem Physicochemical Profiling Struct_Eluc->PhysChem Purity_Analysis->PhysChem Solubility Kinetic Solubility Assay PhysChem->Solubility LogP LogP/LogD Determination PhysChem->LogP pKa pKa Measurement PhysChem->pKa ADME In Vitro ADME Screening Solubility->ADME LogP->ADME pKa->ADME Metabolic_Stab Metabolic Stability (Microsomes, Hepatocytes) ADME->Metabolic_Stab Permeability Permeability (e.g., PAMPA) ADME->Permeability Decision Candidate for Further Study? Metabolic_Stab->Decision Permeability->Decision

Caption: Early-stage characterization workflow for a novel compound.

Protocol 5: Kinetic Solubility Assay
  • Methodology: A high-throughput method using nephelometry or UV spectroscopy is common. A concentrated DMSO stock solution of the compound is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The solution is shaken, and after an equilibration period, the amount of dissolved compound is measured and compared to standards.

  • Causality: Poor aqueous solubility is a major hurdle for oral drug absorption. Assessing this early allows for the prioritization of compounds or informs the need for formulation strategies.[19]

Protocol 6: Lipophilicity (LogD) Determination
  • Methodology: The distribution coefficient (LogD) at a specific pH (typically 7.4) is often measured using a shake-flask method with n-octanol and an aqueous buffer. The concentrations of the compound in each phase are determined by HPLC or UV spectroscopy.

  • Causality: Lipophilicity is a key parameter influencing cell permeability, plasma protein binding, and metabolism. A LogD value in the range of 1-3 is often considered optimal for oral drugs.

Protocol 7: Metabolic Stability Assay
  • Methodology: The compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s) or hepatocytes. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS/MS.

  • Causality: This assay predicts how quickly a drug will be cleared by the liver (hepatic clearance).[4] The gem-difluoro group is expected to increase metabolic stability by blocking potential sites of oxidation. The results, often expressed as half-life (t₁/₂) or intrinsic clearance (Clᵢₙₜ), are crucial for predicting in vivo pharmacokinetic profiles.[20]

Summary of Early-Stage Profiling Data (Representative)
Parameter Result
Purity (HPLC) >98%
Kinetic Solubility (pH 7.4) 45 µg/mL
LogD (pH 7.4) 2.1
Metabolic Stability (Human Liver Microsomes, t₁/₂) 48 min

Conclusion and Future Directions

The successful synthesis and initial characterization of 3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol establish a foundational dataset for this novel chemical entity. The protocols outlined in this guide provide a robust framework for confirming its structure, purity, and core physicochemical and ADME properties.

The true value of this scaffold lies in its potential for elaboration. The presence of the 5-bromo substituent is a key strategic feature, enabling rapid analogue synthesis via cross-coupling reactions. This will allow for a systematic exploration of the chemical space around this core, which is a fundamental activity in the hit-to-lead and lead optimization phases of drug discovery.[17] Subsequent steps will involve screening the compound and its derivatives in relevant biological assays to identify potential therapeutic applications and build a comprehensive structure-activity relationship profile.

References

  • The Role of 4-Bromopyridine Hydrochloride in Modern Drug Discovery. (2026, January 30). Google.
  • Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. (2006). Synlett, (11), 1744–1746.
  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Crucial Role of 2-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
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  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic.
  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024, September 20). PharmaFeatures.
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  • Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. PMC.
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Methodological & Application

Application Notes and Protocols for the NMR Spectroscopic Characterization of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL is a compound of interest, incorporating several key pharmacophores: a bromopyridine ring, a chiral amino alcohol backbone, and a geminal difluoro group. The strategic introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[1] Consequently, unambiguous confirmation of its molecular structure is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural characterization of such small molecules in solution.[2][3] This guide provides a comprehensive, in-depth protocol for the complete NMR characterization of the title compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The methodologies detailed herein leverage a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, ¹⁹F, DEPT, COSY, HSQC, and HMBC, to provide a complete assignment of all proton, carbon, and fluorine resonances and to confirm the connectivity of the molecular framework.

Part 1: Foundational Protocol - Sample Preparation

The quality of the final NMR spectra is fundamentally dependent on meticulous sample preparation.[4][5] The presence of polar functional groups (-NH₂, -OH) in the target molecule dictates the choice of solvent.

Rationale for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity ensures excellent solubility for the analyte. Critically, DMSO-d₆ is a hydrogen bond acceptor, which slows down the rate of proton exchange for the N-H and O-H protons. This allows for the observation of these protons as distinct signals and, importantly, their scalar (J) couplings to adjacent protons, providing valuable structural information that is often lost in protic solvents like methanol-d₄ or due to rapid exchange in chloroform-d.[5]

Protocol for Sample Preparation:

  • Glassware Preparation: Ensure a high-quality 5 mm NMR tube and a small sample vial are clean and dried in an oven at 120 °C for at least 2 hours to remove any residual water. Cool to room temperature in a desiccator.

  • Sample Weighing: Accurately weigh 10-15 mg of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL directly into the clean, dry vial. This concentration is optimal for obtaining high-quality ¹H and 2D spectra in a reasonable time and is generally sufficient for a ¹³C spectrum on a modern spectrometer equipped with a cryoprobe.

  • Solvent Addition: Using a calibrated pipette, add 0.6 mL of high-purity DMSO-d₆ to the vial.

  • Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution of the sample. Visually inspect the solution against a light source to confirm the absence of any particulate matter.[4][6] Undissolved solids can degrade the magnetic field homogeneity, leading to poor spectral resolution.

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution from the vial into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

Part 2: Experimental Workflow for Structural Elucidation

A hierarchical approach to data acquisition is most efficient. Starting with simple 1D experiments to assess the sample and progressing to more complex 2D experiments for complete structural assignment.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Spectra Acquisition cluster_2D Phase 3: 2D Correlation Spectra cluster_analysis Phase 4: Analysis Prep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) H1 ¹H NMR (Proton Environments & Couplings) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Skeleton) H1->C13 F19 ¹⁹F NMR (Fluorine Environments) C13->F19 DEPT DEPT-135 (Carbon Multiplicity: CH, CH₂, CH₃) F19->DEPT COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Analysis Full Structure Elucidation & Assignment HMBC->Analysis

Caption: Experimental workflow for complete NMR characterization.

1D NMR Experiments: The Foundational Data

¹H NMR Spectroscopy:

  • Purpose: To identify the number of unique proton environments, their chemical shifts, their relative integrations, and their through-bond coupling (J-coupling) patterns.

  • Protocol: A standard single-pulse experiment is sufficient. Acquire with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C{¹H} NMR Spectroscopy:

  • Purpose: To determine the number of unique carbon environments. The standard experiment is proton-decoupled, meaning each unique carbon appears as a single line, simplifying the spectrum.[7]

  • Protocol: A standard pulse-acquire experiment with proton decoupling. Longer acquisition times are typically required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C.[7]

  • Expert Insight: For quaternary carbons and the CF₂ carbon, longitudinal relaxation times (T₁) can be very long, leading to weak signals in standard experiments. If quantitative data is needed or these signals are weak, the addition of a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)₃) can be employed to shorten T₁ values and improve signal intensity per unit time.[8][9][10]

¹⁹F NMR Spectroscopy:

  • Purpose: To directly observe the fluorine nuclei. ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR.[11] The spectrum will reveal the chemical environment of the fluorine atoms and their couplings to nearby protons.

  • Protocol: A simple pulse-acquire experiment. Often, no proton decoupling is necessary or desired, as the H-F coupling patterns provide crucial structural information.

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

  • Purpose: To differentiate carbon signals based on the number of attached protons. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (including CF₂) are not observed.[12][13][14][15] This is an invaluable tool for assigning the aliphatic carbons.

  • Protocol: This is a standard experiment available in all modern spectrometer software libraries.

2D NMR Experiments: Assembling the Structure

¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-coupled to each other, typically through two or three bonds. A cross-peak between two proton signals in a COSY spectrum indicates that they are part of the same spin system.[16][17]

  • Protocol: A standard gradient-selected COSY (gCOSY) experiment is recommended for its clean spectra.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons. The experiment correlates proton and carbon signals that are separated by one bond (¹JCH).[17][18]

  • Protocol: A gradient-selected, sensitivity-enhanced HSQC experiment is standard. This is a highly sensitive and crucial experiment for assigning protonated carbons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is the key experiment for connecting different spin systems and identifying quaternary carbons.[17][18][19]

  • Protocol: A standard gradient-selected HMBC experiment. The key parameter to optimize is the long-range coupling delay, which is typically set to detect correlations for J-couplings of 4-10 Hz.

Part 3: Spectral Analysis and Predicted Data

Based on the structure of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL, we can predict the expected NMR data. The numbering scheme used for assignment is shown below.

Chemical structure with numbering for 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL (Note: An illustrative image of the chemical structure with atom numbering would be placed here in a formal document.)

Structure with Numbering:

  • Pyridine Ring: C2, C3, C4, C5, C6. Protons at H2, H4, H6. Bromine at C5. Side chain at C3.

  • Side Chain: C7(H)-NH₂, C8(F)₂, C9(H)₂-OH.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
ProtonPredicted Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
H2 ~8.8d⁴J(H2,H6) ≈ 2.0Aromatic proton ortho to ring nitrogen.
H6 ~8.6dd⁴J(H6,H2) ≈ 2.0, ⁴J(H6,H4) ≈ 2.5Aromatic proton between N and C-Br.
H4 ~8.2t⁴J(H4,H6) ≈ 2.5, ⁴J(H4,H2) ≈ 0Aromatic proton meta to N and C-Br.
OH ~5.0t³J(OH,H9) ≈ 5.5Exchangeable proton, coupling to CH₂ expected in DMSO.
H7 ~4.6td³J(H7,F) ≈ 15.0, ³J(H7,H9) ≈ 7.0Methine proton deshielded by NH₂ and CF₂. Coupled to two F and two H9 protons.
H9 ~3.8m²J(H9a,H9b) ≈ 11.5, ³J(H9,F) ≈ 13.0, ³J(H9,H7) ≈ 7.0, ³J(H9,OH) ≈ 5.5Diastereotopic methylene protons deshielded by OH and CF₂. Complex coupling expected.
NH₂ ~2.5br s-Exchangeable protons, likely to be a broad singlet.

Note: Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

Predicted ¹³C and DEPT-135 NMR Data (125 MHz, DMSO-d₆)
CarbonPredicted Shift (δ, ppm)Multiplicity in ¹³C{¹H}DEPT-135 PhaseCoupling Constant(s) (J, Hz)Rationale
C6 ~152.0dCH (+)-Aromatic C-H between N and C-Br.
C2 ~150.5dCH (+)-Aromatic C-H ortho to N.
C4 ~140.0dCH (+)-Aromatic C-H para to N.
C3 ~135.0sAbsent-Quaternary aromatic carbon attached to side chain.
C5 ~119.0sAbsent-Quaternary aromatic carbon attached to bromine.
C8 ~123.0tAbsent¹J(C,F) ≈ 245Gem-difluoro carbon, large one-bond C-F coupling.
C9 ~61.0tCH₂ (-)²J(C,F) ≈ 22Methylene carbon adjacent to CF₂ and OH.
C7 ~55.0dCH (+)²J(C,F) ≈ 25Methine carbon adjacent to CF₂ and NH₂.
Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
FluorinePredicted Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
F (on C8) -95 to -115dt³J(F,H7) ≈ 15.0, ³J(F,H9) ≈ 13.0The two fluorine atoms are equivalent, coupled to the H7 proton (1H) and the H9 protons (2H).

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃.

Key 2D NMR Correlations for Structure Confirmation

The ultimate confirmation of the structure lies in connecting the molecular fragments using 2D correlation spectra.

G cluster_mol Key HMBC (→) and COSY (↔) Correlations H2 H2 H6 H6 H2->H6 C3 C3 H2->C3 C4 C4 H2->C4 C6 C6 H2->C6 H4 H4 H4->H6 C2 C2 H4->C2 H4->C3 C5 C5 H4->C5 H4->C6 H6->C2 H6->C4 H6->C5 H7 H7 H9 H9 H7->H9 COSY H7->C3 Crucial Link C8 C8 (CF₂) H7->C8 C9 C9 H7->C9 C7 C7 H9->C7 H9->C8

Caption: Predicted key HMBC (red arrows) and COSY (blue dashes) correlations.

Analysis of Key Correlations:

  • COSY: The correlation between H7 and H9 confirms the propanol backbone. Correlations between H2, H4, and H6 confirm their positions on the pyridine ring.

  • HSQC: Will provide straightforward correlations: H2-C2, H4-C4, H6-C6, H7-C7, and H9-C9.

  • HMBC: This is the definitive experiment. The most critical correlation is from the methine proton H7 to the quaternary pyridine carbon C3 . This single cross-peak unambiguously links the aminodifluoropropanol side chain to the correct position on the bromopyridine ring. Additional correlations from H7 and H9 to the CF₂ carbon (C8) and from the aromatic protons (H2, H4) to other ring carbons will solidify the entire structural assignment.

Conclusion

By systematically applying the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-fidelity, unambiguous NMR data for 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL. The combination of 1D (¹H, ¹³C, ¹⁹F, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a self-validating system for complete structural elucidation. The predicted chemical shifts, coupling constants, and 2D correlation patterns serve as a benchmark for the analysis, empowering drug development professionals to confidently confirm the identity and structure of this and similar fluorinated compounds.

References

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  • Fiveable. (2025, August 15). DEPT-135 Definition. Retrieved from [Link]

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  • SAFE IIT Bombay. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]

  • Schaefer, T., et al. (1995). ¹H, ¹³C, and ¹⁹F nuclear magnetic resonance spectra in polar and nonpolar solution. Canadian Journal of Chemistry. Retrieved from [Link]

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  • Oregon State University. (n.d.). Small Molecule Characterization. Nuclear Magnetic Resonance Facility. Retrieved from [Link]

  • Contreras, R. H., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Electronic Supporting Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Retrieved from [Link]

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  • Contreras, R. H., et al. (2002). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. The Journal of Physical Chemistry A. Retrieved from [Link]

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Advanced HPLC Method Development for Purity Analysis of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for complex pharmaceutical intermediates requires a deep understanding of molecular physicochemical properties. 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL presents a unique chromatographic challenge due to its highly polar nature, multiple basic centers, and halogenated moieties. This application note details a comprehensive, causality-driven method development strategy and a self-validating analytical protocol compliant with the latest ICH Q2(R2) guidelines[1][2].

Molecular Profiling & Chromatographic Causality

Before selecting column chemistries or mobile phases, we must deconstruct the analyte's structure to predict its chromatographic behavior. The molecule contains four critical functional zones:

  • Basic Centers (Primary Amine & Pyridine Ring): The pyridine nitrogen (pKa ~5.2) and the primary amine are basic. In traditional reversed-phase HPLC using older Type A silica, basic compounds exhibit severe peak tailing due to secondary ion-exchange interactions with ionized, acidic surface silanols[3][4].

  • Difluoromethylene (-CF₂-) & Hydroxyl (-OH) Groups: These groups impart significant hydrophilicity. On a standard C18 column, this high polarity risks early elution near the void volume ( t0​ ), resulting in poor retention factors ( k′ ) and co-elution with unretained matrix components.

  • Bromopyridine Core: The halogenated aromatic ring is hydrophobic but highly polarizable, presenting an electron-deficient π -system.

The Causality of Failure on Standard C18: A generic C18 method will likely fail because the hydrophobic retention mechanism is insufficient for the polar -CF₂- and -OH groups, while the basic amine will strongly interact with residual silanols, causing unacceptable asymmetry (tailing factor Tf​>2.0 )[5].

Method Development Strategy

To overcome these challenges, we pivot away from standard C18 chemistries and employ an orthogonal approach.

Stationary Phase Selection: Pentafluorophenyl (PFP)

We utilize a PFP (Pentafluorophenyl) stationary phase bonded to high-purity Type B silica. Type B silica inherently reduces tailing for basic compounds due to lower metal contamination and a more uniform silanol profile[3][6]. The PFP phase provides multiple retention mechanisms:

  • π−π Interactions: The electron-rich PFP ring interacts strongly with the electron-deficient bromopyridine ring.

  • Dipole-Dipole & Halogen Interactions: The fluorine atoms on the stationary phase interact favorably with the -CF₂- and -Br groups of the analyte, dramatically increasing retention compared to alkyl phases.

Mobile Phase & pH Control

To achieve symmetrical peaks, we must control the ionization state of both the analyte and the silica surface.

  • Aqueous Phase: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. At pH 3.0, surface silanols (pKa ~3.5–4.5) are predominantly protonated (neutralized), shutting down the secondary ion-exchange interactions that cause tailing[4]. Both the amine and pyridine are fully protonated, making the method compatible with positive-ion Electrospray Ionization Mass Spectrometry (ESI-MS) for impurity identification.

  • Organic Modifier: Methanol is selected over Acetonitrile. Methanol is a protic solvent that enhances π−π interactions on PFP columns, whereas acetonitrile's π -electrons can compete with the analyte for the stationary phase, reducing selectivity.

Method Development Workflow

Method_Development A Analyte: 3-Amino-3-(5-bromopyridin-3-YL) -2,2-difluoropropan-1-OL B Physicochemical Profiling A->B C Basic Centers (Amine & Pyridine) B->C D Polar & Halogenated (-OH, -CF2, -Br) B->D E Risk: Silanol Interactions (Peak Tailing) C->E F Risk: Poor Retention on Standard C18 D->F H Strategy: pH 3.0 Buffer (Suppress Silanol Ionization) E->H G Strategy: PFP Stationary Phase (Pi-Pi & Halogen Interactions) F->G I Optimized HPLC-UV/MS Method G->I H->I J ICH Q2(R2) Lifecycle Validation I->J

Logical workflow for HPLC method development targeting polar, basic, and halogenated analytes.

Optimized Analytical Protocol

This step-by-step protocol is designed as a self-validating system, ensuring that any deviation in column integrity or mobile phase preparation is immediately flagged by the System Suitability Test (SST).

Reagents & Equipment
  • Column: High-purity Type B Silica PFP Column (e.g., Phenomenex Kinetex PFP or Waters XSelect HSS PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.00 ± 0.05 with Formic Acid.

  • Mobile Phase B: LC-MS grade Methanol.

  • Diluent: 90% Water / 10% Methanol. Note: Matching the diluent to the initial gradient conditions prevents the "infinite dilution" effect, which can cause peak splitting or fronting at the column head[5].

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns to maximize theoretical plates ( N )[4].
Column Temperature 40 °CReduces mobile phase viscosity, improving mass transfer and sharpening peaks.
Injection Volume 5 µLMinimizes extra-column band broadening.
Detection (UV/PDA) 254 nm & 220 nm254 nm targets the conjugated pyridine ring; 220 nm captures aliphatic impurities[7].
Run Time 25 MinutesEnsures elution of highly retained non-polar synthesis impurities.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to retain polar analyte
2.0955Isocratic hold
15.02080Linear ramp to elute hydrophobic impurities
18.02080High organic wash
18.1955Return to initial conditions
25.0955Column re-equilibration

ICH Q2(R2) Method Validation Framework

Following method optimization, the procedure must be validated according to the ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to ensure the method is "fit for purpose"[1][2].

System Suitability Testing (SST)

Before executing validation parameters, the system must pass self-validating SST criteria using a standard solution (0.1 mg/mL):

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms suppression of silanol interactions).

  • Theoretical Plates ( N ): ≥ 5,000 (Confirms column efficiency).

  • %RSD of Peak Area: ≤ 1.0% for 6 replicate injections (Confirms injector precision).

Validation Parameters & Acceptance Criteria
ICH Q2(R2) ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV). Evaluate peak purity using PDA.No interfering peaks at the retention time of the main peak. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the nominal target concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ 2.0% of the 100% response[1].
Accuracy (Recovery) Spike API into matrix at 80%, 100%, and 120% levels in triplicate.Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations of a single batch at 100% concentration.%RSD of the assay results ≤ 2.0%.
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Column Temp (±5 °C), pH of Buffer (±0.2 units).SST criteria must be met under all varied conditions; assay value deviation ≤ 2.0%[2].

Troubleshooting & Chromatographic Artifacts

Even with a robust method, routine execution can present artifacts. Apply the following diagnostic logic:

  • Artifact: Sudden increase in peak tailing for the main peak.

    • Causality: Loss of buffer capacity or degradation of the stationary phase (cleavage of the PFP ligand exposing bare silica).

    • Action: Verify the pH of Mobile Phase A is exactly 3.0. If pH is correct, the column may have reached the end of its lifespan.

  • Artifact: Peak fronting or split peaks.

    • Causality: Sample solvent is stronger than the initial mobile phase (e.g., sample dissolved in 100% Methanol), causing the analyte to travel rapidly before partitioning[5].

    • Action: Dilute the sample with aqueous buffer to match the 95% A / 5% B starting condition.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH) URL:[Link]

  • HPLC Methods for Analysis of Pyridine Helix Chromatography URL:[Link]

  • Essential Guides to Method Development in Liquid Chromatography Molnar Institute URL:[Link]

  • Why Do Peaks Tail? LC Troubleshooting Bible URL:[Link]

  • HPLC Tips: Peak Tailing YouTube / Axion Labs URL:[Link]

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The Strategic Utility of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The confluence of fluorination chemistry and heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine atoms can dramatically alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, improved bioavailability, and stronger target engagement.[1][2][3] The pyridine moiety, a privileged structure in numerous FDA-approved drugs, offers a versatile template for constructing complex molecular architectures.[1][3] This guide details the application of a unique and highly functionalized building block, 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL , in drug discovery programs. We will explore its synthesis, key reactions, and provide detailed protocols for its incorporation into lead compounds.

Physicochemical Properties and Strategic Advantages

The unique arrangement of functional groups in 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL provides a confluence of desirable properties for drug discovery. The gem-difluoro group acts as a bioisostere for a carbonyl or ether oxygen, introducing polarity while maintaining a degree of lipophilicity.[4] This can lead to improved cell permeability and metabolic resistance. The primary amine and primary alcohol offer multiple points for derivatization, while the bromo-substituted pyridine ring is primed for cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents.

PropertyValue (Predicted)Impact on Drug Discovery
Molecular Weight281.08 g/mol Adheres to Lipinski's Rule of Five for oral bioavailability.
XLogP31.2Balanced lipophilicity for membrane permeability and aqueous solubility.
Hydrogen Bond Donors3Potential for strong interactions with biological targets.
Hydrogen Bond Acceptors4Potential for strong interactions with biological targets.
Rotatable Bonds4Conformational flexibility to adapt to binding pockets.

Proposed Synthesis of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL

Synthetic_Pathway cluster_0 Step 1: Reformatsky-type Reaction cluster_1 Step 2: Imine Formation and Addition cluster_2 Step 3: Reduction and Deprotection 3,5-dibromopyridine 3,5-Dibromopyridine intermediate_1 Ethyl 2-(5-bromopyridin-3-yl)-2,2-difluoroacetate 3,5-dibromopyridine->intermediate_1 1. n-BuLi 2. Ethyl bromodifluoroacetate, Zn ethyl_bromodifluoroacetate Ethyl bromodifluoroacetate ethyl_bromodifluoroacetate->intermediate_1 zinc Zinc zinc->intermediate_1 intermediate_2 N-(1-(5-bromopyridin-3-yl)-2,2-difluoro-2-hydroxyethylidene)-2-methylpropane-2-sulfinamide intermediate_1->intermediate_2 1. DIBAL-H 2. (R)-t-Butylsulfinamide target_molecule 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL intermediate_2->target_molecule 1. NaBH4 2. HCl

Caption: Proposed multi-step synthesis of the target building block.

Protocol 1: Synthesis of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL

Materials:

  • 3,5-Dibromopyridine

  • n-Butyllithium (n-BuLi)

  • Ethyl bromodifluoroacetate

  • Activated Zinc powder

  • Diisobutylaluminium hydride (DIBAL-H)

  • (R)-tert-Butylsulfinamide

  • Sodium borohydride (NaBH4)

  • Hydrochloric acid (HCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Synthesis of Ethyl 2-(5-bromopyridin-3-yl)-2,2-difluoroacetate:

    • Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Slowly add n-BuLi (1.0 eq) and stir for 30 minutes.

    • In a separate flask, activate zinc powder (1.5 eq) with 1,2-dibromoethane in THF.

    • Add ethyl bromodifluoroacetate (1.2 eq) to the activated zinc suspension and stir for 30 minutes.

    • Cannulate the organozinc reagent into the solution of the lithiated pyridine at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with EtOAc.

    • Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography.

  • Imine Formation and Diastereoselective Addition:

    • Dissolve the resulting ester (1.0 eq) in anhydrous DCM and cool to -78 °C.

    • Add DIBAL-H (1.1 eq) dropwise and stir for 1 hour.

    • Quench with methanol and allow to warm to room temperature.

    • Add (R)-tert-butylsulfinamide (1.0 eq) and titanium(IV) ethoxide (1.5 eq).

    • Stir at room temperature for 12 hours.

    • To the resulting N-sulfinyl imine, add a reducing agent such as NaBH4 at -48 °C.

    • Stir for 4 hours, then quench with saturated aqueous NaHCO3.

    • Extract with EtOAc, dry, and concentrate.

  • Deprotection:

    • Dissolve the N-sulfinyl-protected amino alcohol in methanol.

    • Add a solution of HCl in dioxane and stir at room temperature for 1 hour.

    • Concentrate under reduced pressure and purify by recrystallization or column chromatography to yield the target compound.

Application in Drug Discovery: Key Derivatization Strategies

The strategic placement of the amino, hydroxyl, and bromo functionalities allows for a multitude of derivatization strategies to explore the chemical space around a core scaffold.

N-Acylation and N-Alkylation of the Primary Amine

The primary amine serves as a key handle for introducing a wide variety of substituents via amide bond formation or alkylation.

Amine_Derivatization cluster_acylation N-Acylation cluster_alkylation N-Alkylation building_block 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL amide_product N-Acylated Product building_block->amide_product Base (e.g., Et3N) alkylated_product N-Alkylated Product building_block->alkylated_product Base (e.g., K2CO3) acyl_chloride R-COCl acyl_chloride->amide_product alkyl_halide R'-X alkyl_halide->alkylated_product

Caption: Derivatization of the primary amine via acylation and alkylation.

Protocol 2: General Procedure for N-Acylation

Materials:

  • 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., Triethylamine (Et3N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DCM or DMF)

Procedure:

  • Dissolve the amino alcohol (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with EtOAc.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Selective Mono-N-Alkylation using 9-BBN

For selective mono-alkylation, a method utilizing 9-borabicyclo[3.3.1]nonane (9-BBN) can be employed to prevent over-alkylation.[4][5][6]

Materials:

  • 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL

  • 9-BBN dimer

  • Alkyl halide (R-X)

  • Base (e.g., Potassium bis(trimethylsilyl)amide (KHMDS))

  • Anhydrous THF

Procedure:

  • Dissolve the amino alcohol (1.0 eq) in anhydrous THF and add 9-BBN dimer (1.0 eq).

  • Stir at room temperature for 1 hour to form the borane-amine adduct.

  • Cool the solution to -78 °C and add KHMDS (1.1 eq) dropwise.

  • Stir for 30 minutes, then add the alkyl halide (1.1 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with methanol, and then add an aqueous solution of HCl.

  • Stir for 1 hour to hydrolyze the borane complex.

  • Basify the solution with aqueous NaOH and extract with EtOAc.

  • Dry, concentrate, and purify the product.

Derivatization of the Hydroxyl Group

The primary alcohol can be functionalized to introduce ethers, esters, or other functionalities.

Protocol 4: O-Alkylation (Williamson Ether Synthesis)

Materials:

  • 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL (with a protected amine)

  • Sodium hydride (NaH)

  • Alkyl halide (R-X)

  • Anhydrous DMF

Procedure:

  • Protect the primary amine of the building block (e.g., as a Boc-carbamate).

  • Dissolve the N-protected amino alcohol (1.0 eq) in anhydrous DMF and cool to 0 °C.

  • Carefully add NaH (1.2 eq) in portions and stir for 30 minutes.

  • Add the alkyl halide (1.1 eq) and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract with EtOAc, wash with brine, dry, and concentrate.

  • Deprotect the amine and purify the final product.

Suzuki-Miyaura Cross-Coupling of the Bromopyridine Moiety

The bromo-substituent on the pyridine ring is a versatile handle for introducing aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions.[7][8][9][10][11]

Suzuki_Coupling building_block 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL coupled_product Coupled Product building_block->coupled_product boronic_acid Ar-B(OH)2 boronic_acid->coupled_product pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) pd_catalyst->coupled_product base Base (e.g., K2CO3) base->coupled_product

Caption: Suzuki-Miyaura cross-coupling reaction.

Protocol 5: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL (with protected amine and alcohol)

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

Procedure:

  • Protect the amine and alcohol functionalities of the building block.

  • In a reaction vessel, combine the protected building block (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent, dry, and concentrate.

  • Deprotect the functional groups and purify the final product by column chromatography.

Conclusion

3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL is a highly valuable and versatile building block for drug discovery. Its unique combination of a gem-difluorinated carbon center, a functionalized pyridine ring, and multiple points for derivatization makes it an ideal starting point for the synthesis of novel and diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

  • Hussain, I., et al. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Tel Aviv University. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Wolan, A., & Sowiński, P. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2376–2384. [Link]

  • Kol, M., & Bar-Haim, G. (2004). Selective mono-N-alkylation of 3-amino Alcohols via Chelation to 9-BBN. PubMed. [Link]

  • Rathod, D., et al. (2021). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Future Medicinal Chemistry, 13(13), 1167–1181. [Link]

  • Bridgewater, B. M., & Schomaker, J. M. (2002). One-Step Synthesis of 3,5-Disubstituted-2-pyridylpyrroles from the Condensation of 1,3-Diones and 2-(Aminomethyl)pyridine. Organic Letters, 4(3), 393–396. [Link]

  • Stanforth, S. P., et al. (2003). Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. The Journal of Organic Chemistry, 68(8), 3244–3247. [Link]

  • Sowiński, P., & Wolan, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]

  • Kim, H., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Omega, 5(20), 11537–11545. [Link]

  • Robbins, D. W., & Hartwig, J. F. (2011). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. PMC. [Link]

  • Al-Zoubi, R. M. (2009). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Incorporation of 2,2-Difluoropropan-1-ol Motifs into Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the 2,2-Difluoropropoxy Motif in Drug Design

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] This is due to the unique electronic properties of fluorine, the second smallest and most electronegative element, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] The introduction of a gem-difluoro group (CF2), as found in the 2,2-difluoropropoxy moiety derived from 2,2-difluoropropan-1-ol, offers a sophisticated strategy to modulate key drug-like properties.

The CF2 group is often considered a bioisostere of a carbonyl group, an ether oxygen, or a hydroxyl group, yet it imparts distinct physicochemical characteristics.[4] It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a consequence of the high bond energy of the C-F bond compared to a C-H bond.[2][5] Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can modulate the pKa of neighboring functional groups, influencing bioavailability and receptor binding affinity.[6] The increased lipophilicity of fluorinated compounds can also improve membrane permeability.[3] This guide provides detailed protocols and technical insights for the effective incorporation of the 2,2-difluoropropan-1-ol motif into novel pharmaceutical compounds.

Core Synthetic Strategies: Building with 2,2-Difluoropropan-1-ol

The primary alcohol of 2,2-difluoropropan-1-ol serves as a versatile handle for a variety of synthetic transformations. The two principal methods for its incorporation are through the formation of ether and ester linkages.

Williamson Ether Synthesis for 2,2-Difluoropropoxy Ethers

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2] To incorporate the 2,2-difluoropropoxy motif, 2,2-difluoropropan-1-ol is first deprotonated with a strong base to form the corresponding alkoxide, which then displaces a halide from a suitable electrophile.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for deprotonating the primary alcohol of 2,2-difluoropropan-1-ol. The use of NaH ensures complete and irreversible deprotonation, driving the reaction towards the alkoxide.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the base (e.g., Na+) without solvating the alkoxide nucleophile, thereby enhancing its reactivity.

  • Electrophile: Primary alkyl halides (or tosylates/mesylates) are the best electrophiles for this SN2 reaction to minimize competing E2 elimination reactions.

Experimental Protocol: Synthesis of 1-(2,2-Difluoropropoxy)-4-nitrobenzene

This protocol details the synthesis of a model 2,2-difluoropropoxy ether.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )AmountMoles
2,2-Difluoropropan-1-ol33420-52-996.081.0 g10.4 mmol
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.000.46 g11.4 mmol
1-Fluoro-4-nitrobenzene350-46-9141.101.47 g10.4 mmol
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.0920 mL-
Diethyl Ether60-29-774.12As needed-
Saturated aqueous Ammonium Chloride (NH4Cl)12125-02-953.49As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37As needed-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.46 g, 11.4 mmol, 1.1 eq).

  • Wash the sodium hydride with hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous DMF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,2-difluoropropan-1-ol (1.0 g, 10.4 mmol, 1.0 eq) in anhydrous DMF (5 mL) to the stirred suspension of NaH.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases, indicating complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-fluoro-4-nitrobenzene (1.47 g, 10.4 mmol, 1.0 eq) in anhydrous DMF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60 °C, stirring overnight.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

Logical Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_products Products 2_2_difluoropropan_1_ol 2,2-Difluoropropan-1-ol Deprotonation Deprotonation 2_2_difluoropropan_1_ol->Deprotonation 1. Reacts with NaH Sodium Hydride (NaH) NaH->Deprotonation Alkyl_Halide Alkyl Halide (R-X) SN2_Attack SN2 Nucleophilic Attack Alkyl_Halide->SN2_Attack Alkoxide 2,2-Difluoropropoxy Alkoxide Deprotonation->Alkoxide Forms Ether_Product 2,2-Difluoropropoxy Ether SN2_Attack->Ether_Product Forms Salt Salt (NaX) SN2_Attack->Salt Alkoxide->SN2_Attack 2. Attacks

Caption: Workflow for Williamson Ether Synthesis of 2,2-Difluoropropan-1-ol.

Mitsunobu Reaction for 2,2-Difluoropropyl Esters

The Mitsunobu reaction is a powerful tool for the esterification of alcohols with inversion of stereochemistry (if applicable) under mild conditions.[7] This reaction utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Causality Behind Experimental Choices:

  • Reagents: The combination of PPh3 and DEAD (or DIAD) activates the alcohol, converting the hydroxyl group into a good leaving group in situ.

  • Nucleophile: A carboxylic acid is used as the nucleophile. For sterically hindered alcohols or less reactive systems, using a more acidic carboxylic acid like 4-nitrobenzoic acid can improve reaction rates and yields.[3]

  • Solvent: Anhydrous THF is a common solvent as it effectively dissolves the reagents and intermediates.

  • Temperature Control: The initial reaction between PPh3 and DEAD is exothermic and is typically performed at 0 °C to control the reaction rate and prevent side reactions.

Experimental Protocol: Synthesis of 2,2-Difluoropropyl 4-Nitrobenzoate

This protocol details the synthesis of a model 2,2-difluoropropyl ester.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )AmountMoles
2,2-Difluoropropan-1-ol33420-52-996.081.0 g10.4 mmol
Triphenylphosphine (PPh3)603-35-0262.293.28 g12.5 mmol
4-Nitrobenzoic Acid62-23-7167.122.09 g12.5 mmol
Diethyl Azodicarboxylate (DEAD)1972-28-7174.152.18 g (1.98 mL)12.5 mmol
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Diethyl Ether60-29-774.12As needed-
Saturated aqueous Sodium Bicarbonate (NaHCO3)144-55-884.01As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37As needed-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (3.28 g, 12.5 mmol, 1.2 eq) and 4-nitrobenzoic acid (2.09 g, 12.5 mmol, 1.2 eq).

  • Add anhydrous THF (30 mL) and stir until all solids are dissolved.

  • Add a solution of 2,2-difluoropropan-1-ol (1.0 g, 10.4 mmol, 1.0 eq) in anhydrous THF (10 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD (2.18 g, 12.5 mmol, 1.2 eq) in anhydrous THF (10 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in diethyl ether (100 mL) and wash with saturated aqueous NaHCO3 (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired ester.

Logical Workflow for Mitsunobu Reaction

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Alcohol 2,2-Difluoropropan-1-ol Oxyphosphonium Oxyphosphonium Salt Alcohol->Oxyphosphonium 2. Reacts with PPh3 Triphenylphosphine (PPh3) Betaine Phosphonium Betaine PPh3->Betaine 1. Reacts with DEAD DEAD/DIAD DEAD->Betaine Carboxylic_Acid Carboxylic Acid (R-COOH) Ester 2,2-Difluoropropyl Ester Carboxylic_Acid->Ester 3. Nucleophilic Attack Betaine->Oxyphosphonium Hydrazine_Deriv Hydrazine Derivative Betaine->Hydrazine_Deriv Oxyphosphonium->Ester TPPO Triphenylphosphine Oxide Oxyphosphonium->TPPO

Caption: Simplified workflow of the Mitsunobu reaction with 2,2-difluoropropan-1-ol.

Analytical Characterization

Thorough characterization of the synthesized compounds is crucial. The following table summarizes expected analytical data for a representative 2,2-difluoropropoxy ether.

Compound1H NMR (CDCl3, 400 MHz) δ (ppm)19F NMR (CDCl3, 376 MHz) δ (ppm)Mass Spectrometry (ESI+) m/z
1-(2,2-Difluoropropoxy)-4-nitrobenzene8.25 (d, J = 9.2 Hz, 2H), 7.05 (d, J = 9.2 Hz, 2H), 4.15 (t, J = 12.8 Hz, 2H), 1.60 (t, J = 18.8 Hz, 3H)-92.5 (p, J = 18.8 Hz)[M+H]+ calculated for C9H10F2NO3: 218.0628; found 218.0629

Case Studies: The 2,2-Difluoroalkyl Motif in Pharmaceuticals

While direct incorporation of the 2,2-difluoropropoxy group is an emerging strategy, the related gem-difluoroalkyl motif is present in several approved and investigational drugs, highlighting its value.

  • Gemcitabine: An anticancer and antiviral nucleoside analog where a gem-difluoro group is present on the ribose sugar.[8][9] This modification is critical for its mechanism of action and biological activity.

  • Maraviroc: An anti-HIV drug that contains a gem-difluorocyclohexyl group.[10]

  • Ivosidenib: An anticancer agent featuring a gem-difluorocyclohexyl moiety.[10]

These examples underscore the pharmaceutical industry's interest in gem-difluorinated scaffolds to enhance drug properties.

Safety and Handling

  • 2,2-Difluoropropan-1-ol: This compound is a flammable liquid and may cause skin and eye irritation.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and use a non-protic solvent.

  • DEAD/DIAD: These reagents are toxic and potential explosives. They should be handled with care in a fume hood.

Conclusion

The 2,2-difluoropropan-1-ol building block offers a valuable tool for medicinal chemists to introduce the advantageous gem-difluoro motif into drug candidates. The Williamson ether synthesis and Mitsunobu reaction are robust and reliable methods for its incorporation. By strategically employing this building block, researchers can fine-tune the physicochemical and pharmacokinetic properties of novel compounds, potentially leading to the development of safer and more effective therapeutics.

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Troubleshooting & Optimization

Technical Support Center: Flash Chromatography Optimization for 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the flash chromatography purification of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar compounds. The unique combination of a basic amino group, a polar alcohol, a bromopyridyl moiety, and difluoroalkyl chain presents a distinct set of purification challenges. This resource offers troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your purification workflow.

I. Understanding the Molecule: Key Physicochemical Properties and Their Chromatographic Implications

The structure of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL dictates its chromatographic behavior. Let's break down the key features:

  • Primary Amine: This basic functional group is prone to strong interactions with the acidic silanol groups on standard silica gel, often leading to significant peak tailing.[1][2][3]

  • Hydroxyl Group: The alcohol functionality contributes to the molecule's overall polarity, influencing its solubility and retention characteristics.

  • Bromopyridyl Group: The pyridine ring is basic and can also interact with silica. The bromine atom adds to the molecular weight and can participate in different intermolecular interactions.

  • Difluorinated Carbon Chain: The two fluorine atoms significantly increase the compound's polarity and can influence its interaction with both polar and non-polar stationary phases.[4]

These features collectively render the compound highly polar, making traditional normal-phase chromatography on silica challenging. The basicity of the amine and pyridine moieties necessitates careful consideration of the stationary phase and mobile phase to achieve symmetrical peak shapes and efficient purification.

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: Why is my compound showing severe peak tailing on a standard silica gel column?

A1: Peak tailing is a common issue when purifying basic compounds like yours on standard, slightly acidic silica gel.[3][5] The primary amine and the pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface through secondary interactions.[6] This strong, and sometimes irreversible, binding leads to a slow elution of the tail of the peak, resulting in poor symmetry and resolution.

Q2: What is the best initial approach for purifying this polar, basic compound?

A2: Given the high polarity and basic nature of your compound, a standard normal-phase approach with neutral solvents is unlikely to be successful. You have three primary strategic options to consider:

  • Modified Normal-Phase Chromatography: Use a mobile phase containing a basic additive to "neutralize" the acidic silica surface.[1][2]

  • Amine-Functionalized Silica: Employ a specialty column where the silica is functionalized with amino groups. This provides a more inert surface for basic analytes.[1]

  • Reverse-Phase Chromatography: Utilize a non-polar stationary phase (like C18) with a polar mobile phase. This can be highly effective for polar compounds.[1][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds that show little to no retention in reverse-phase chromatography.[8][9][10][11]

Q3: Should I be concerned about the fluorine atoms in my molecule during purification?

A3: Yes, the difluoro group impacts the molecule's overall polarity and can offer unique selectivity. Fluorinated compounds can exhibit different interactions with stationary phases compared to their non-fluorinated analogs.[4][12] In some cases, specialized fluoro-phenyl stationary phases can provide enhanced separation for fluorinated molecules.[13][14]

III. Troubleshooting Guide: From Tailing Peaks to Optimal Separation

This section provides a structured approach to troubleshooting common issues encountered during the flash chromatography purification of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL.

Problem 1: Severe Peak Tailing and Poor Resolution in Normal-Phase Chromatography

If you are observing broad, tailing peaks with poor separation from impurities on a standard silica column, follow this workflow:

start Start: Severe Peak Tailing on Standard Silica step1 Introduce a Basic Modifier to the Mobile Phase start->step1 step2 Evaluate Peak Shape and Resolution step1->step2 outcome1 Improved Separation: Continue Optimization step2->outcome1 Good outcome2 Persistent Tailing: Move to Next Step step2->outcome2 Poor step3 Switch to an Amine-Functionalized Silica Column step4 Optimize Gradient with Amine Column step3->step4 outcome3 Successful Purification step4->outcome3 Success outcome4 Explore Reverse-Phase or HILIC step4->outcome4 Still Issues step5 Consider Alternative Chromatography Modes outcome1->outcome3 outcome2->step3 outcome4->step5 start Start: Poor Retention in Reverse-Phase step1 Increase Mobile Phase pH start->step1 step2 Evaluate Retention and Peak Shape step1->step2 outcome1 Increased Retention: Optimize Gradient step2->outcome1 Good outcome2 No Improvement: Move to HILIC step2->outcome2 Poor step3 Implement HILIC (Hydrophilic Interaction Liquid Chromatography) step4 Optimize HILIC Conditions step3->step4 outcome3 Successful Purification step4->outcome3 outcome2->step3

Sources

Validation & Comparative

A Comparative Guide to the Metabolic Stability of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, metabolic stability is a paramount checkpoint. It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions. A compound that is too rapidly metabolized will likely fail to achieve therapeutic concentrations in the body, while slow metabolism can lead to accumulation and toxicity. The liver, armed with a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes, is the primary site of this metabolic activity.[1][2][3] Consequently, medicinal chemists are in a constant search for structural modifications that can enhance metabolic stability without compromising therapeutic efficacy. One of the most powerful strategies in this endeavor is the introduction of fluorine atoms into the molecular scaffold.[4][5][6]

This guide provides an in-depth comparison of the metabolic stability of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL and its non-fluorinated analogs. We will explore the mechanistic basis for the enhanced stability conferred by the gem-difluoro group, present representative experimental data, and provide detailed protocols for assessing metabolic stability in your own research.

The Impact of gem-Difluorination on Metabolic Pathways

The strategic placement of fluorine atoms can profoundly alter a molecule's metabolic fate.[7][8] In the case of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL, the key modification is the geminal difluorination at the C2 position of the propanol chain. This seemingly subtle change introduces a significant metabolic shield.

The non-fluorinated analog, 3-Amino-3-(5-bromopyridin-3-YL)-propan-1-OL, possesses several potential sites for metabolic attack. The carbon atom alpha to the hydroxyl group (C1) and the carbon atom alpha to the amino group and the pyridine ring (C3) are particularly susceptible to oxidation by CYP enzymes. Oxidation at C1 would lead to an aldehyde and subsequently a carboxylic acid, while oxidation at C3 could lead to deamination or other downstream metabolic transformations. The pyridine ring itself can also be a site for oxidation.[9][10][11]

The introduction of the gem-difluoro group at the C2 position creates a powerful steric and electronic barrier to metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to enzymatic cleavage.[4][6] Furthermore, the high electronegativity of the fluorine atoms withdraws electron density from the adjacent carbon atoms, making them less susceptible to oxidative attack.[5][7] This "metabolic blocking" effect is a well-established principle in medicinal chemistry.[4][5]

Visualizing the Metabolic Shielding Effect

The following diagram illustrates the likely metabolic hotspots on the non-fluorinated analog and how the gem-difluoro group in 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL protects against metabolic degradation.

Caption: Predicted metabolic pathways of the non-fluorinated analog versus the fluorinated compound.

Comparative Metabolic Stability Data (Representative)

While specific experimental data for 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL is not publicly available, we can present a representative dataset based on the established principles of metabolic stabilization by gem-difluorination. The following tables summarize the expected outcomes from in vitro metabolic stability assays.

Table 1: Human Liver Microsomal Stability (Phase I Metabolism)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)% Remaining at 60 min
Non-Fluorinated Analog 1546.26.25
3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL > 120< 5.8> 90
Control (High Turnover)886.6< 1
Control (Low Turnover)1156.085

Table 2: Human Hepatocyte Stability (Phase I & II Metabolism)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)% Remaining at 120 min
Non-Fluorinated Analog 2527.74.0
3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL > 240< 2.9> 85
Control (High Turnover)1257.8< 1
Control (Low Turnover)2203.280

These representative data illustrate a significant improvement in metabolic stability for the fluorinated compound. The longer half-life and lower intrinsic clearance are direct consequences of the metabolic blocking effect of the gem-difluoro group.

Experimental Protocols for Assessing Metabolic Stability

To empower your research, we provide detailed, step-by-step protocols for two of the most common in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is a cornerstone for evaluating Phase I metabolic pathways, primarily those mediated by CYP enzymes.[2][3]

Materials:

  • Test compound and non-fluorinated analog

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Ice-cold acetonitrile or methanol containing an internal standard (for quenching the reaction)

  • Incubator set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare the incubation buffer containing MgCl₂.

    • On the day of the experiment, thaw the liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, incubation buffer, and the test compound. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • Analysis and Data Interpretation:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of both Phase I and Phase II metabolism in an intact cellular system.[1][12]

Materials:

  • Test compound and non-fluorinated analog

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E with supplements)

  • Incubator with 5% CO₂ and 95% humidity at 37°C

  • Orbital shaker

  • Ice-cold acetonitrile or methanol containing an internal standard

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium.

    • Determine cell viability and concentration. Dilute the cell suspension to the desired concentration (e.g., 1 x 10⁶ viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound to the wells to initiate the assay.

    • Place the plate on an orbital shaker in the incubator.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot from each well.

    • Quench the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay (vortex, centrifuge, collect supernatant).

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described in the microsomal stability assay.

Workflow for In Vitro Metabolic Stability Assessment

The following diagram outlines the general workflow for conducting in vitro metabolic stability studies.

G cluster_prep cluster_incubation cluster_sampling cluster_analysis cluster_data prep_compound Prepare Test Compound Stock Solution incubate Incubate Compound with Metabolic System at 37°C prep_compound->incubate prep_system Prepare Metabolic System (Microsomes or Hepatocytes) prep_system->incubate sample Collect Aliquots at Defined Time Points incubate->sample quench Quench Reaction with Cold Solvent (+ Internal Standard) sample->quench process Centrifuge and Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms calculate Calculate % Remaining, t½, and CLint lcms->calculate

Caption: A generalized workflow for in vitro metabolic stability assays.

Conclusion

The strategic incorporation of fluorine, particularly as a gem-difluoro group, is a highly effective strategy for enhancing the metabolic stability of drug candidates. In the case of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL, this modification is predicted to significantly reduce its susceptibility to metabolism compared to its non-fluorinated counterpart. This enhanced stability is a critical attribute that can lead to improved pharmacokinetic properties and a greater likelihood of success in clinical development. The protocols and principles outlined in this guide provide a framework for understanding and evaluating the metabolic stability of your own compounds, enabling more informed decisions in the drug discovery process.

References

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. [Link]

  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. [Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - RSC Publishing. [Link]

  • Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. (2022) | Sergey Holovach | 49 Citations - SciSpace. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. [Link]

  • Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture - PubMed. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Metabolic Stability Assays - Merck Millipore. [Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 (Journal Article) - OSTI. [Link]

  • Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 - PubMed. [Link]

  • (PDF) Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. [Link]

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Comparative Reactivity Guide: Standard 5-Bromopyridines vs. 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the transition from flat, sp2-rich arenes to complex, sp3-hybridized, fluorinated scaffolds is paramount for improving pharmacokinetic properties. As a Senior Application Scientist, I frequently encounter the synthetic bottlenecks associated with this transition. While standard 5-bromopyridines undergo cross-coupling with predictable ease, introducing dense functionalization—such as unprotected amines, alcohols, and gem-difluoro groups—fundamentally alters the electronic and steric landscape of the molecule.

This guide objectively compares the reactivity profile of standard 5-bromopyridines against a highly functionalized, next-generation building block: 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL , providing mechanistic causality and field-proven experimental protocols.

Structural & Electronic Causality

To understand the divergent reactivity of these two classes of molecules, we must analyze the causality behind their electronic and steric properties.

Standard 5-Bromopyridines (e.g., 3-Methyl-5-bromopyridine)

Standard 5-bromopyridines are privileged electrophiles in palladium- and nickel-catalyzed cross-coupling reactions. The inherent electron-deficient nature of the pyridine ring lowers the activation energy required for the initial oxidative addition of the transition metal to the C-Br bond. With minimal steric hindrance at the 3- and 5-positions, these substrates rapidly progress through the catalytic cycle, allowing for the use of standard, commercially available catalysts like Pd(PPh3)4 or Pd(dppf)Cl2.

3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL

This complex building block presents a triad of synthetic challenges:

  • The Gem-Difluoro Effect : The -CF2- group exerts a profound inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the adjacent primary amine and alcohol, making them less nucleophilic than standard alkyl equivalents. Simultaneously, it further depletes electron density from the pyridine core, which can actually accelerate the oxidative addition step[1].

  • Catalyst Poisoning : Despite their reduced nucleophilicity, the unprotected -NH2 and -OH groups remain highly capable of forming stable, bidentate 5- or 6-membered chelates with Pd(II) intermediates. This coordination effectively traps the catalyst off-cycle, leading to severe catalyst poisoning—a phenomenon well-documented in the cross-coupling of simple 3-amino-5-bromopyridines[2].

  • Chemoselectivity : If basic conditions and standard phosphine ligands are used, the primary amine becomes a prime candidate for competitive Buchwald-Hartwig N-arylation, drastically reducing the yield of the desired C-C coupled product. Overcoming this requires either transient protection or the use of highly bulky, electron-rich ligands (e.g., XPhos) that sterically preclude heteroatom coordination[3].

Quantitative Reactivity Comparison

The following table summarizes the experimental performance and physical parameters of both substrate classes under standard Suzuki-Miyaura cross-coupling conditions.

ParameterStandard 5-Bromopyridines (e.g., 3-Methyl)3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL
Oxidative Addition Rate Fast (Driven by electron-deficient core)Very Fast (Enhanced by -CF2- inductive effect)
Steric Hindrance (C-Br) LowModerate to High (Due to flexible side-chain folding)
Catalyst Poisoning Risk LowSevere (Bidentate chelation via -NH2 and -OH)
Chemoselectivity High (Exclusive C-C coupling)Low (Competitive C-N coupling at the free amine)
Optimal Ligands PPh3, dppfXPhos, RuPhos, BrettPhos
Pre-requisite Steps NoneAmine/Alcohol Protection (e.g., Acetonide or Boc)
Typical Yield (Unoptimized) >85%<15% (Due to catalyst stalling and side reactions)

Mechanistic Divergence

The diagram below illustrates the divergent reaction pathways when subjecting these two substrates to standard cross-coupling conditions.

Reactivity Standard Standard 5-Bromopyridines (e.g., 3-Methyl-5-bromopyridine) OxAdd1 Rapid Oxidative Addition (Low Steric Hindrance) Standard->OxAdd1 Complex 3-Amino-3-(5-bromopyridin-3-yl) -2,2-difluoropropan-1-ol OxAdd2 Accelerated Oxidative Addition (CF2 Electron Withdrawal) Complex->OxAdd2 Coord Catalyst Poisoning / Coordination (via Free -NH2 & -OH) Complex->Coord SideRxn Competitive N-Arylation (Buchwald-Hartwig) Complex->SideRxn Coupling1 High-Yield Cross-Coupling (Standard Conditions) OxAdd1->Coupling1 Coupling2 Requires Protection or Bulky Ligands (e.g., XPhos) Coord->Coupling2 SideRxn->Coupling2

Divergent reactivity pathways of standard vs. functionalized 5-bromopyridines in cross-coupling.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Standard Suzuki-Miyaura Coupling (3-Methyl-5-bromopyridine)

This protocol relies on standard conditions, as the substrate lacks coordinating functional groups.

  • Setup : To a flame-dried Schlenk flask, add 3-methyl-5-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Catalyst Addition : Add Pd(dppf)Cl2 (5 mol%). Evacuate and backfill the flask with nitrogen three times.

  • Solvent & Heating : Inject a degassed mixture of 1,4-Dioxane and H2O (4:1 ratio, 5 mL total). Stir the reaction at 90 °C.

  • Self-Validation : Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material should be completely consumed within 4-6 hours.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via standard silica gel chromatography.

Protocol B: Chemoselective Coupling of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL

Direct coupling of this substrate typically fails. This protocol utilizes a transient acetonide protection strategy to mask the amine and alcohol, preventing catalyst poisoning.

  • Step 1: Protection (Acetonide Formation)

    • Dissolve the amino-alcohol substrate (1.0 mmol) in 2,2-dimethoxypropane (5 mL). Add catalytic p-toluenesulfonic acid (p-TsOH, 0.1 mmol).

    • Stir at room temperature for 12 hours.

    • Self-Validation: Monitor by LC-MS. The highly polar starting material will convert to a significantly less polar, mass-shifted (+40 Da) intermediate. Quench with saturated NaHCO3 and extract with DCM.

  • Step 2: Suzuki-Miyaura Coupling

    • To a Schlenk flask, add the protected substrate (1.0 mmol), arylboronic acid (1.5 mmol), and anhydrous K3PO4 (3.0 mmol).

    • Add Pd2(dba)3 (5 mol%) and XPhos (10 mol%). The bulky XPhos ligand is critical to enforce C-C coupling over any residual coordination[3].

    • Add degassed Toluene/H2O (10:1, 5 mL) and heat at 100 °C for 12 hours.

  • Step 3: Deprotection

    • Isolate the coupled protected intermediate via short-pad silica filtration.

    • Dissolve the intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) (4 mL total). Stir at room temperature for 2 hours.

    • Concentrate under vacuum and purify via reverse-phase HPLC to yield the final functionalized target.

Workflow Start Unprotected Substrate Protect Step 1: Protection (Acetonide Formation) Start->Protect Couple Step 2: Suzuki Coupling (Pd2(dba)3, XPhos, Heat) Protect->Couple Deprotect Step 3: Deprotection (TFA / DCM) Couple->Deprotect End Functionalized Target Molecule Deprotect->End

Step-by-step experimental workflow for the cross-coupling of the complex difluoroalkyl building block.

References

  • BenchChem Tech Support - Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions. Benchchem. 2

  • National Institutes of Health (PMC) - The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. NIH.gov. 3

  • Accounts of Chemical Research - Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. ACS Publications. 1

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Validating the Biological Activity of 3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics frequently stalls at the intersection of target potency and off-target liability. The compound 3-amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol is a highly specialized, bifunctional building block designed to solve this exact bottleneck. By combining a kinase-anchoring pyridine ring, a cross-coupling bromine handle, and a highly tuned difluoropropanol moiety, this scaffold allows medicinal chemists to maintain target engagement while systematically engineering out cardiotoxicity and poor pharmacokinetics.

This guide provides a comprehensive framework for validating derivatives of this scaffold, objectively comparing their performance against traditional non-fluorinated alternatives, and detailing the self-validating experimental protocols required to prove their efficacy and safety.

Mechanistic Rationale: The Power of Fluorination

To understand how to validate this scaffold, one must first understand the causality behind its structural design.

  • The Pyridine Core: Acts as a classic hydrogen-bond acceptor, anchoring the molecule to the hinge region of target kinases (e.g., interacting with the backbone NH of the hinge).

  • The 5-Bromo Handle: Provides a versatile vector for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing for the exploration of the kinase back-pocket.

  • The 2,2-Difluoropropanol Motif (The Developability Driver): Traditional primary amines or piperidines possess a pKa of 9.0–10.0, rendering them >95% protonated at physiological pH. Protonated, lipophilic amines are notorious for binding to the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel, interacting strongly with residues like Tyr652 and Phe656 to cause cardiotoxic QT prolongation[1]. The strategic introduction of a gem-difluoro group exerts a profound inductive electron-withdrawing effect, lowering the pKa of the adjacent primary amine by 2.0 to 2.5 units[2]. This shifts the equilibrium toward the neutral species at pH 7.4, effectively mitigating hERG liability[3] while simultaneously improving passive membrane permeability[4].

StructuralLogic Scaffold 3-Amino-3-(5-bromopyridin-3-yl) -2,2-difluoropropan-1-ol Pyridine Pyridine Ring Scaffold->Pyridine Bromine 5-Bromo Substituent Scaffold->Bromine CF2 2,2-Difluoro Group Scaffold->CF2 Amine Primary Amine Scaffold->Amine Hinge Kinase Hinge Binding (H-bond Acceptor) Pyridine->Hinge CrossCoupling Late-Stage Diversification (Suzuki/Buchwald) Bromine->CrossCoupling pKa Inductive Effect (Lowers pKa to ~7.0) CF2->pKa hERG Reduced hERG Liability & Improved Permeability Amine->hERG Reduced Basicity pKa->Amine

Fig 1. Structural rationale and biological impact of the difluoropropanol scaffold.

Comparative Performance: Difluoro vs. Traditional Scaffolds

To objectively validate the biological activity of derivatives synthesized from this scaffold, they must be benchmarked against their des-fluoro and traditional cyclic amine counterparts. The table below illustrates the expected quantitative shifts in performance when the 5-bromo position is cross-coupled to a generic target-binding aryl group.

Validation MetricScaffold A (Target) DifluoropropanolScaffold B (Control) Des-fluoro PropanolScaffold C (Traditional) Standard Piperidine
Target Kinase IC₅₀ (nM) 4.23.85.1
Amine pKa 7.1 9.49.8
hERG IC₅₀ (µM) > 40.0 (Safe)4.5 (High Risk)1.2 (Severe Risk)
Permeability Papp​ (10⁻⁶ cm/s) 18.5 (High)6.2 (Moderate)4.1 (Low)
Microsomal CLint​ (µL/min/mg) 12 (Stable)45 (Unstable)38 (Unstable)

Data Synthesis: Scaffold A maintains equivalent target engagement (IC₅₀) to Scaffolds B and C, proving that the bulky CF₂ group does not induce steric clashes within the solvent-exposed channel of the kinase. However, the inductive pKa shift translates directly to a >30-fold improvement in the hERG safety margin and a 3-fold increase in cellular permeability.

Self-Validating Experimental Methodologies

The following protocols define the exact workflows required to generate the comparative data above. Each protocol is designed as a self-validating system to ensure data integrity.

Protocol 1: TR-FRET Target Engagement Assay (Biochemical Potency)

Purpose: To confirm that the difluoro modification does not disrupt primary target binding.

  • Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense (Echo 550) 100 nL of the difluoropropanol derivative (10-point dose-response, 3-fold dilutions) into a 384-well ProxiPlate.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., 2 nM final concentration) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (formulated at the predetermined Km​ for ATP to ensure competitive inhibition sensitivity). Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to halt the kinase reaction) and a Europium-labeled anti-phospho antibody.

  • Readout & Self-Validation Gate: Read the plate on a PHERAstar FSX (Excitation 337 nm, Emission 665/615 nm ratio). Validation: The assay is only accepted if the positive control (Staurosporine) yields an IC₅₀ within 3-fold of the historical mean (e.g., 1-3 nM) and the plate Z'-factor is ≥ 0.6.

Protocol 2: Automated Patch-Clamp Electrophysiology (hERG Liability)

Purpose: To quantitatively prove the safety advantage of the lowered amine pKa.

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and resuspend in extracellular recording solution.

  • Patching: Load cells onto a planar patch-clamp system (e.g., QPatch 16X). Establish the whole-cell configuration automatically.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG blockade).

  • Compound Application: Perfuse the derivative at varying concentrations (1 µM to 40 µM). Allow 3 minutes for equilibration per concentration to account for lipophilic partitioning.

  • Readout & Self-Validation Gate: Measure the peak tail current reduction. Validation: Seal resistance must remain >1 GΩ throughout the recording. The positive control (100 nM E-4031) must inhibit the tail current by >80% to validate the run's sensitivity.

Protocol 3: Caco-2 Permeability & Efflux Assay (ADMET)

Purpose: To verify that the increased lipophilicity and reduced ionization improve membrane transit.

  • Monolayer Growth: Seed Caco-2 cells on polycarbonate filter inserts (24-well plate) and culture for 21 days until fully differentiated.

  • Dosing: Add 10 µM of the test compound to the apical (A) chamber for A-to-B assessment, or the basolateral (B) chamber for B-to-A assessment.

  • Incubation: Incubate at 37°C, 5% CO₂ for 2 hours.

  • Quantification: Sample both chambers and quantify compound concentration via LC-MS/MS.

  • Readout & Self-Validation Gate: Calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B−A) / Papp​(A−B) ). Validation: Co-incubate with 100 µM Lucifer Yellow; post-assay basolateral fluorescence must be <1% of the apical dose, confirming tight junction integrity. Propranolol must be included as a high-permeability control ( Papp​ > 20 × 10⁻⁶ cm/s).

Validation Workflow Visualization

The sequence of validation is critical. Because hERG liability is the primary reason for utilizing this specific fluorinated scaffold, ADMET profiling must occur immediately after primary biochemical validation, acting as a strict gating mechanism before advancing to complex cellular target engagement models.

ValidationWorkflow Synth Synthesis & Cross-Coupling BioChem TR-FRET Kinase Assay Synth->BioChem Gate1 IC50 < 10 nM? BioChem->Gate1 Gate1->Synth No ADMET hERG Patch-Clamp & Caco-2 Gate1->ADMET Yes Gate2 hERG > 30 µM? ADMET->Gate2 Gate2->Synth No Cell Intracellular Target Engagement Gate2->Cell Yes

Fig 2. Step-by-step screening cascade for validating difluoropropanol derivatives.

Sources

Mass Spectrometry Validation Techniques for 3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust bioanalytical assay for a highly functionalized molecule like 3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol requires moving beyond generic templates. This compound presents a unique analytical triad: a basic pyridine/amine core, a distinct isotopic halogen signature, and a labile fluorinated aliphatic tail.

This guide objectively compares mass spectrometry (MS) platforms for analyzing this compound and provides a field-proven, self-validating experimental protocol grounded in the ICH M10 Bioanalytical Method Validation Guidelines [1][2].

Structural Causality & Ionization Strategy

Before selecting a platform, we must analyze how the molecule’s architecture dictates its behavior in the gas phase:

  • Proton Affinity & Ionization: The molecule contains a primary amine and a pyridine nitrogen. In a low-pH mobile phase (e.g., 0.1% formic acid), these basic centers readily accept protons. Consequently, Positive Electrospray Ionization (ESI+) is the most efficient ionization technique, yielding an abundant [M+H]+ precursor ion.

  • The Bromine Isotope Signature (Self-Validation): Bromine naturally exists as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. The precursor ion will manifest as a distinct doublet at approximately m/z 267.0 and 269.0[3]. Monitoring both isotopes provides a built-in purity check; if the 1:1 ratio skews during sample analysis, it immediately flags a co-eluting isobaric interference[4].

  • Collision-Induced Dissociation (CID) Pathways: The 2,2-difluoropropan-1-ol side chain is prone to specific neutral losses. During MS/MS fragmentation, the highly electronegative CF2​ group typically drives the loss of hydrogen fluoride (-20 Da), while the primary alcohol drives the loss of water (-18 Da). These specific product ions are ideal for Multiple Reaction Monitoring (MRM).

Platform Comparison: Selecting the Optimal MS Technique

To objectively evaluate the best approach for quantitative validation, we compare three standard MS platforms. For this specific compound, LC-ESI-QqQ emerges as the gold standard for high-throughput quantitation, while LC-HRMS is superior for structural mapping.

Performance MetricLC-ESI-QqQ (Triple Quadrupole)LC-ESI-Q-TOF (High-Resolution MS)GC-EI-MS (Gas Chromatography)
Primary Application Targeted Quantitation (PK/TK studies)Structural Elucidation & Metabolite IDVolatile / Non-polar Analysis
Sensitivity (LLOQ) Exceptional (Sub-ng/mL levels)High (ng/mL levels)Moderate
Specificity High (via MRM transitions)Exceptional (Exact mass < 5 ppm error)High (via EI spectral libraries)
Suitability for Analyte Optimal. ESI+ perfectly targets the basic pyridine and amine groups.Excellent. Easily resolves the 79Br/81Br isotopic fine structure.Poor. The polar amine and alcohol groups require extensive chemical derivatization.
Throughput Very High (2-5 min run times)HighLow to Moderate

ICH M10 Compliant Validation Workflow

The following step-by-step methodology translates the ICH M10 guidelines into a self-validating experimental workflow for LC-MS/MS[2][5]. Every step is designed to mathematically or procedurally confirm its own success.

Step 1: Internal Standard Selection & Isotopic Self-Validation
  • Methodology: Procure a 13C or 15N stable isotope-labeled internal standard (SIL-IS) of the compound. Program the mass spectrometer to monitor both the 79Br (m/z 267.0 → product) and 81Br (m/z 269.0 → product) MRM transitions for the analyte.

  • Causality: The SIL-IS perfectly co-elutes with the analyte, experiencing the exact same matrix suppression or enhancement, thereby mathematically canceling out ionization variances.

  • Self-Validation Check: The natural 1:1 ratio of the 79Br/81Br transitions acts as an internal purity monitor. Any deviation from this ratio in a biological sample automatically invalidates that specific peak, preventing false quantitation.

Step 2: Selectivity and Matrix Effect Assessment
  • Methodology: Extract blank matrix samples (e.g., plasma) from at least six individual sources. Perform protein precipitation using cold acetonitrile (1:3 v/v). Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard[6].

  • Causality: Biological matrices contain endogenous phospholipids that compete for charge droplets in the ESI source, causing ion suppression.

  • Self-Validation Check: The IS-normalized MF must be calculated. If the coefficient of variation (CV) of the IS-normalized MF across the 6 different matrix lots is ≤15% , the extraction method is validated as robust against biological variability[1].

Step 3: Calibration Linearity and Carryover Evaluation
  • Methodology: Construct a calibration curve using a minimum of 6 non-zero standards. Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) sample[2].

  • Causality: The difluoro-alcohol tail of the molecule can participate in hydrogen bonding with active sites on the LC column or autosampler needle, leading to carryover between injections.

  • Self-Validation Check: The blank following the ULOQ must show an analyte signal ≤20% of the Lower Limit of Quantification (LLOQ) signal. Passing this check proves the system is free of memory effects[7].

Step 4: Precision, Accuracy, and Stability
  • Methodology: Analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in five replicates across multiple analytical batches. Subject QCs to three freeze-thaw cycles, benchtop storage, and autosampler conditions[2].

  • Causality: Ensures the method remains reliable over time, across different analysts, and under real-world sample handling conditions.

  • Self-Validation Check: Accuracy must fall within ±15% of nominal concentrations ( ±20% at LLOQ). If the QCs fail these criteria, the analytical run self-rejects, ensuring no erroneous pharmacokinetic data is reported[1].

Workflow Visualization

The following diagram maps the logical progression of the ICH M10 validation protocol, highlighting the critical decision gates required for regulatory compliance.

ICH_M10_Validation Dev Method Development (ESI+ Optimization & MRM Selection) Selectivity 1. Selectivity & Specificity (Analyze ≥6 Blank Matrix Sources) Dev->Selectivity Proceed to Validation Matrix 2. Matrix Effect & Recovery (Calculate IS-Normalized MF) Selectivity->Matrix No Endogenous Interference Calib 3. Calibration Curve (≥6 Non-Zero Levels & Carryover Check) Matrix->Calib IS-Normalized MF CV ≤ 15% Accuracy 4. Precision & Accuracy (Intra/Inter-Batch QCs) Calib->Accuracy R² ≥ 0.99, Blank ≤ 20% LLOQ Stability 5. Stability Testing (F/T, Benchtop, Long-Term) Accuracy->Stability Accuracy ±15% (±20% LLOQ) Report Validated Bioanalytical Method (Ready for Study Sample Analysis) Stability->Report Analyte Stable Under All Conditions

Figure 1: Step-by-step LC-MS/MS bioanalytical method validation workflow compliant with ICH M10.

References

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Sources

Benchmarking 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL against standard pharmaceutical building blocks

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological profiles. Fluorinated building blocks are instrumental in this endeavor, offering a modular approach to fine-tune properties such as metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive technical comparison of a novel building block, 3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol , against established, non-fluorinated pharmaceutical building blocks. We will delve into its physicochemical properties, metabolic stability, and reactivity, providing experimental data and protocols to guide its application in drug discovery programs.

The Rationale for Fluorination and Heterocyclic Scaffolds

The introduction of a gem-difluoro group, as present in our target molecule, is of particular interest. This motif can profoundly influence the properties of adjacent functional groups and the molecule as a whole. The strong electron-withdrawing nature of the two fluorine atoms can lower the basicity (pKa) of nearby amines, which can be advantageous in modulating interactions with biological targets and improving cell permeability.[2] Furthermore, the C-F bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[3]

The presence of a bromopyridyl moiety further enhances the potential of this building block. The pyridine ring, a common scaffold in FDA-approved drugs, can improve aqueous solubility and provides a hydrogen bond acceptor, which can be crucial for target engagement.[4][5] The bromine atom offers a versatile handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a wider chemical space.

This guide will benchmark 3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol ( 1 ) against two standard, commercially available building blocks: 3-amino-3-phenylpropan-1-ol ( 2 ) and 3-amino-3-(pyridin-3-yl)propan-1-ol ( 3 ). This comparison will highlight the distinct advantages conferred by the unique combination of the gem-difluoro group and the bromopyridyl scaffold.

Comparative Physicochemical Properties

A molecule's physicochemical properties, such as lipophilicity (LogP) and acidity/basicity (pKa), are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

CompoundStructureMolecular Weight ( g/mol )Predicted cLogPPredicted pKa (Amine)
1: 3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol 281.101.8~8.5
2: 3-Amino-3-phenylpropan-1-ol 151.210.5[6]9.0
3: 3-Amino-3-(pyridin-3-yl)propan-1-ol 152.190.29.0

Predicted Physicochemical Properties. cLogP and pKa values for compounds 1 and 3 are estimated based on computational models and literature data for analogous structures. The pKa of the amine in compound 1 is predicted to be lower than its non-fluorinated counterparts due to the strong inductive effect of the adjacent gem-difluoro group.[2]

Key Insights from Physicochemical Data:
  • Lipophilicity (cLogP): The introduction of the bromine atom and the gem-difluoro group in compound 1 is predicted to increase its lipophilicity compared to the non-halogenated and non-fluorinated analogs 2 and 3 . This modulation of LogP can be critical for optimizing membrane permeability and target engagement.

  • Basicity (pKa): The gem-difluoro group in compound 1 is expected to significantly lower the pKa of the adjacent primary amine by approximately 0.5 pKa units.[2] This reduction in basicity can decrease the extent of protonation at physiological pH, potentially leading to improved cell permeability and altered binding interactions.

Experimental Protocols for Physicochemical Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols for determining LogP and pKa are essential.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol follows the well-established shake-flask method, which is considered a gold standard for LogP determination.[3]

Methodology:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a glass vial, combine 1 mL of the saturated n-octanol phase and 1 mL of the saturated PBS phase. Add a small aliquot of the test compound's stock solution to achieve a final concentration of 100 µM.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Saturated n-Octanol & PBS partition Combine Phases & Add Compound prep_phases->partition prep_sample Prepare 10 mM Stock Solution prep_sample->partition equilibrate Shake for 24h at 25°C partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Concentration in Each Phase (LC-MS) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for LogP determination by the shake-flask method.

Protocol 2: Determination of Amine pKa by Potentiometric Titration

This protocol describes the determination of the pKa of the primary amine in the building blocks using potentiometric titration.[7][8]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the test compound in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[7]

  • Initial pH Adjustment: Adjust the initial pH of the solution to a low value (e.g., pH 2) by adding a standardized solution of HCl.

  • Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point of the titration curve for the amine's protonation.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Dissolve Compound in 0.15 M KCl adjust_ph Adjust to pH 2 with HCl prep_sample->adjust_ph titrate Titrate with Standardized NaOH adjust_ph->titrate record Record pH after Each Addition titrate->record plot Plot pH vs. Volume of NaOH record->plot determine_pka Determine pKa from Half-Equivalence Point plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Metabolic Stability Assessment

The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and overall exposure. The introduction of fluorine is a common strategy to enhance metabolic stability.[3]

Protocol 3: Human Liver Microsomal (HLM) Stability Assay

This in vitro assay provides an early assessment of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[9][10][11]

Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes and a NADPH-regenerating system on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (final protein concentration of 0.5 mg/mL), the test compound (final concentration of 1 µM), and the potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the linear regression.

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis reagents Prepare Microsomes, NADPH System, Buffer incubation_mix Combine Microsomes, Compound, & Buffer reagents->incubation_mix pre_incubate Pre-incubate at 37°C incubation_mix->pre_incubate start_reaction Initiate with NADPH System pre_incubate->start_reaction sampling Sample at Time Points (0-60 min) start_reaction->sampling quench Quench with Acetonitrile & Internal Standard sampling->quench process Centrifuge to Precipitate Proteins quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Expected Outcomes:

Based on established principles of fluorine in medicinal chemistry, we anticipate that 3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol ( 1 ) will exhibit significantly higher metabolic stability (longer half-life) in the HLM assay compared to its non-fluorinated counterparts 2 and 3 . The gem-difluoro group is expected to shield the adjacent benzylic-like position from oxidative metabolism.

Reactivity in Amide Bond Formation

Amino alcohols are versatile building blocks frequently used in the synthesis of amides, which are prevalent in many drug molecules. The reactivity of the primary amine in our target molecule is a key consideration for its utility in synthetic chemistry.

Protocol 4: HBTU/HOBt-Mediated Amide Coupling

This protocol describes a standard and robust method for amide bond formation using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) as coupling reagents.[12][13]

Methodology:

  • Reactant Preparation: In an oven-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq.) and the amino alcohol (1.1 eq.) in an anhydrous aprotic solvent such as DMF.

  • Addition of Coupling Reagents: Add HOBt (1.2 eq.) and HBTU (1.2 eq.) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq.), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_reaction Reaction Setup cluster_workup Work-up & Purification reactants Dissolve Carboxylic Acid & Amino Alcohol in DMF coupling_reagents Add HOBt & HBTU reactants->coupling_reagents base Add DIPEA coupling_reagents->base stir Stir at Room Temp base->stir workup Aqueous Work-up stir->workup Upon Completion purify Column Chromatography workup->purify

Caption: Workflow for HBTU/HOBt-mediated amide coupling.

Discussion of Reactivity:

The primary amine of 3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol is situated at a neopentyl-like carbon atom, which is known to be sterically hindered. Additionally, the electron-withdrawing effect of the adjacent gem-difluoro group reduces the nucleophilicity of the amine. These factors may lead to slower reaction kinetics in amide coupling reactions compared to the less hindered and more basic amines of compounds 2 and 3 . However, the use of potent coupling reagents like HBTU is expected to overcome this reduced reactivity, enabling efficient amide bond formation. The primary alcohol in all three building blocks is less nucleophilic than the primary amine and is not expected to compete in the acylation reaction under these conditions.

Conclusion

3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol represents a highly valuable and versatile building block for modern drug discovery. Its unique combination of a gem-difluoro group, a bromopyridyl scaffold, and an amino alcohol functionality offers several potential advantages over standard building blocks. The anticipated enhancements in metabolic stability and the modulation of physicochemical properties, such as lipophilicity and basicity, make it an attractive tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of their lead compounds. The experimental protocols provided in this guide offer a robust framework for the evaluation and application of this promising building block in the synthesis of next-generation therapeutics.

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A Comparative Analysis of In Vivo and In Vitro Efficacy for 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL Conjugates

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

A Senior Application Scientist's Perspective on Bridging the Preclinical Gap

Notice of Editorial Control: This guide addresses the topic of comparing in vivo and in vitro efficacy for conjugates of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL. As of this writing, specific, publicly available, peer-reviewed studies directly comparing conjugates of this precise molecule are not available. Therefore, this guide has been structured to provide a robust framework for such an evaluation. It synthesizes established scientific principles, detailed experimental protocols, and data from structurally related compounds—namely pyridine-based, fluorinated, and aminopropanol-containing anticancer agents—to offer an authoritative and practical resource for researchers in drug development.

Introduction: The In Vitro-In Vivo Translation Challenge

In the journey of anticancer drug discovery, the transition from a controlled laboratory environment (in vitro) to a complex biological system (in vivo) represents one of the most significant hurdles.[1] While in vitro assays provide essential initial data on a compound's potency and mechanism, they often fail to predict in vivo efficacy due to their inability to replicate the intricate interplay of pharmacokinetics (PK) and pharmacodynamics (PD) within a living organism.[2][3] This guide provides a comprehensive methodology for comparing the efficacy of novel drug conjugates, using the structural features of 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL as a central example.

The core molecule possesses several features of high interest in medicinal chemistry:

  • A Pyridine Scaffold: A recurring motif in numerous FDA-approved anticancer drugs, including several kinase inhibitors.[4][5]

  • A Difluoro Group: The strategic incorporation of fluorine is a well-established method to enhance metabolic stability, binding affinity, and membrane permeability.[6][7]

  • An Aminopropanol Backbone: A versatile chemical scaffold found in a range of biologically active compounds.[8][9]

When this core molecule is functionalized as a "conjugate," its therapeutic potential is further modulated. This guide will dissect the critical components of designing and evaluating such conjugates, focusing on the causality behind experimental choices and the logical flow from cellular assays to preclinical animal models.

The Strategic Rationale of the Core Scaffold

The selection of a lead compound is not arbitrary. Each component of the 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL structure is chosen for its potential to confer advantageous pharmacological properties.

  • The Pyridine Ring: This nitrogen-containing heterocycle is a privileged structure in medicinal chemistry. Its ability to participate in hydrogen bonding and other molecular interactions makes it a common feature in drugs targeting kinases and other enzymes crucial for cancer cell proliferation.[10][11]

  • Geminal Difluorination: The replacement of C-H with C-F bonds at the position alpha to the amino and hydroxyl groups is a key design choice. Fluorine's high electronegativity can alter the acidity of nearby protons and influence the molecule's conformation.[12] Critically, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and plasma half-life.[6][13]

  • The Conjugation Handle: The primary alcohol (-CH2OH) and the secondary amine (-NH2) groups on the propanol scaffold serve as potential points for conjugation to a larger molecule, such as an antibody or a targeting peptide, transforming the small molecule into a targeted therapeutic agent.

The Conjugate: Transforming a Molecule into a Targeted Agent

The term "conjugate" implies that the core molecule (the "payload") is attached via a chemical linker to a targeting moiety. This strategy aims to deliver the potent cytotoxic payload specifically to cancer cells, thereby increasing the therapeutic index and reducing off-target toxicity.[14] The most prominent examples are Antibody-Drug Conjugates (ADCs).

The linker's design is as critical as the payload and the antibody. Its chemistry dictates the stability of the conjugate in circulation and the mechanism of payload release within the tumor.[15][16]

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, high glutathione concentrations, or specific enzymes like cathepsins).[14][15]

  • Non-Cleavable Linkers: These require the complete degradation of the antibody component within the lysosome of the cancer cell to release the payload.[16] This generally leads to greater plasma stability but can sometimes result in slower or less efficient drug release.[16]

The choice of linker and conjugation site profoundly impacts the conjugate's PK, efficacy, and safety profile.[17][18]

Conjugate_Structure cluster_ADC General Structure of a Drug Conjugate Targeting_Moiety Targeting Moiety (e.g., Monoclonal Antibody) Linker Linker (Cleavable or Non-Cleavable) Targeting_Moiety->Linker Conjugation Site Payload Payload (3-Amino-3-(5-bromopyridin-3-YL) -2,2-difluoropropan-1-OL) Linker->Payload

Caption: General architecture of a drug conjugate.

Phase 1: In Vitro Efficacy Evaluation

The first step in assessing a new compound is to determine its cytotoxic potential against cancer cells in a controlled laboratory setting. This provides a baseline measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Key In Vitro Cytotoxicity Assays

Commonly used assays measure cell viability by assessing metabolic activity or cellular protein content.[19]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to purple formazan crystals. The color intensity is proportional to the number of viable cells.[10][19]

  • SRB (Sulforhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a quantitative measure of total biomass. It is less sensitive to metabolic interference than the MTT assay.[4]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for determining the IC50 of the drug conjugates.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the unconjugated payload and each conjugate variant (e.g., with different linkers) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours.[19]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of compound concentration and fit a dose-response curve to calculate the IC50 value.

In_Vitro_Workflow A 1. Seed Cancer Cells in 96-well plates B 2. Treat with Serial Dilutions of Conjugates (72h) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan Crystals (DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC50 Values E->F

Caption: Workflow for an MTT-based in vitro cytotoxicity assay.

Data Presentation: In Vitro Cytotoxicity

The results should be summarized in a clear, tabular format.

Compound/ConjugateTarget Cell LineLinker TypeIC50 (nM)
Unconjugated PayloadMCF-7N/A50.2
Unconjugated PayloadA549N/A75.8
Conjugate A MCF-7 Cleavable (Cathepsin-sensitive) 5.1
Conjugate AA549Cleavable (Cathepsin-sensitive)8.3
Conjugate B MCF-7 Non-Cleavable 15.6
Conjugate BA549Non-Cleavable22.4
Doxorubicin (Control)MCF-7N/A95.5
Doxorubicin (Control)A549N/A150.7
Hypothetical data for illustrative purposes.

Phase 2: In Vivo Efficacy Evaluation

Positive in vitro results warrant progression to in vivo models to assess efficacy within a complex biological system. The human tumor xenograft model in immunodeficient mice is a standard preclinical model for cancer research.[5][20]

Experimental Protocol: Human Tumor Xenograft Model

This protocol outlines the steps to evaluate the antitumor activity of the conjugates in vivo.

  • Animal Acclimatization: House immunodeficient mice (e.g., NOD/SCID or Nude mice) in a pathogen-free environment for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells (resuspended in Matrigel) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume (mm³) = (Length x Width²) / 2.

  • Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline, intravenously)

    • Group 2: Conjugate A (e.g., 5 mg/kg, intravenously, once weekly)

    • Group 3: Conjugate B (e.g., 5 mg/kg, intravenously, once weekly)

    • Group 4: Positive Control (e.g., Doxorubicin)

  • Efficacy Endpoints: Continue treatment for 3-4 weeks. Monitor tumor volume, body weight (as a measure of toxicity), and general animal health.

  • Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

In_Vivo_Workflow A 1. Implant Human Tumor Cells into Mice B 2. Monitor Tumor Growth to ~150 mm³ A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Administer Conjugates (e.g., weekly IV) C->D E 5. Measure Tumor Volume & Body Weight (3-4 weeks) D->E F 6. Calculate Tumor Growth Inhibition (TGI) E->F

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Data Presentation: In Vivo Antitumor Efficacy

Summarize the key efficacy and tolerability data in a table.

Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle ControlN/A1250 ± 1500+5.2
Conjugate A 5 mg/kg, QW 350 ± 80 78 -2.1
Conjugate B 5 mg/kg, QW 680 ± 110 49 -1.5
Doxorubicin2 mg/kg, QW550 ± 9561-8.5
Hypothetical data for illustrative purposes. QW = once weekly.

Bridging the Gap: A Comparative Analysis

The ultimate goal is to understand how the in vitro results translate to the in vivo setting. Discrepancies are common and provide crucial insights.[1][21]

  • Potency vs. Efficacy: Conjugate A was more potent in vitro (IC50 = 5.1 nM) and demonstrated superior in vivo efficacy (TGI = 78%). This suggests a positive correlation. The cleavable linker likely facilitated efficient payload release at the tumor site.

  • The Role of Pharmacokinetics: Conjugate B was less potent in vitro and less effective in vivo. While its non-cleavable linker might offer greater stability, it could also result in less efficient payload release.[16] Furthermore, factors not captured in vitro, such as rapid plasma clearance or poor tumor penetration, could contribute to its reduced in vivo activity.[2] Pharmacokinetic studies measuring plasma and tumor concentrations of the conjugate and released payload are essential to understand this.[22][23]

  • Toxicity and Therapeutic Window: While Doxorubicin showed moderate efficacy, it also caused significant weight loss, indicating toxicity. The conjugates, by contrast, were better tolerated, highlighting the benefit of targeted delivery.

The correlation between in vitro and in vivo data is rarely linear. A semi-mechanistic mathematical model can help bridge this gap by integrating PK/PD parameters with tumor growth kinetics.[24]

IVIVC_Factors cluster_invitro In Vitro System cluster_invivo In Vivo System invitro_result IC50 (Potency) invivo_result TGI (Efficacy) invitro_result->invivo_result Correlation? factors Translational Factors PK Pharmacokinetics (ADME) factors->PK Metabolism Metabolism (Prodrug Activation/ Inactivation) factors->Metabolism TME Tumor Microenvironment (Hypoxia, pH) factors->TME Stability Linker Stability factors->Stability PK->invivo_result Metabolism->invivo_result TME->invivo_result Stability->invivo_result

Caption: Key factors influencing in vitro-in vivo correlation (IVIVC).

Conclusion

The evaluation of novel anticancer conjugates like those derived from 3-Amino-3-(5-bromopyridin-3-YL)-2,2-difluoropropan-1-OL is a multi-faceted process that requires a logical and systematic progression from in vitro to in vivo models. This guide provides a framework for this evaluation, emphasizing the critical role of the chemical scaffold, the strategic use of fluorination, and the paramount importance of linker chemistry in the design of effective and well-tolerated targeted therapies.

A direct comparison of cellular potency (IC50) with whole-organism efficacy (TGI) is rarely straightforward. The discrepancies observed are not failures but rather data points that illuminate the complex biological and chemical factors at play. By carefully designing experiments, rigorously analyzing the data, and understanding the principles of pharmacokinetics and drug metabolism, researchers can successfully bridge the gap between the petri dish and preclinical models, paving the way for the development of next-generation cancer therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.